Mechanistic Dynamics of Ring-Opening Hydrolysis in D-(+)-Glucono-1,5-lactone-d2: A Kinetic and Isotopic Perspective
Executive Summary D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid, widely utilized in pharmaceutical formulations and food chemistry as a controlled acidifier[1]. In aqueous envir...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid, widely utilized in pharmaceutical formulations and food chemistry as a controlled acidifier[1]. In aqueous environments, GDL undergoes spontaneous ring-opening hydrolysis to yield D-gluconic acid. By employing its deuterium-labeled isotopologue, D-(+)-Glucono-1,5-lactone-d2 (GDL-d2) , alongside heavy water (
D2O
) solvent studies, researchers can isolate and characterize the specific transition states of this reaction. This technical guide synthesizes the kinetic parameters, transition state dynamics, and self-validating experimental protocols necessary for leveraging GDL-d2 in advanced mechanistic enzymology and drug delivery design.
Chemical Topology and Mechanistic Pathway
The hydrolysis of GDL-d2 is a quintessential model of general acid-base catalyzed ester cleavage. The reaction trajectory is dictated by the nucleophilic attack on the highly electrophilic C1 carbonyl carbon of the lactone ring[2].
Nucleophilic Attack: Depending on the pH of the microenvironment, either a water molecule (neutral/acidic conditions) or a hydroxide ion (alkaline conditions) acts as the nucleophile. The oxygen lone pair attacks the C1 carbon, forcing the carbonyl
π
-electrons onto the adjacent oxygen.
Tetrahedral Intermediate Formation: This attack generates a transient,
sp3
-hybridized tetrahedral intermediate. The energetic barrier to form this intermediate constitutes the rate-limiting step of the hydrolysis.
C5-O Ring Cleavage: The collapse of the tetrahedral intermediate drives the cleavage of the endocyclic C5-O bond. General base catalysis facilitates the deprotonation of the attacking water, while general acid catalysis assists in protonating the leaving ring oxygen, ultimately yielding the open-chain D-gluconic acid-d2[3].
Caption: Ring-opening hydrolysis mechanism of D-(+)-Glucono-1,5-lactone-d2.
Kinetic Isotope Effects (KIE) and Transition State Dynamics
The substitution of protium with deuterium—either within the solvent (
D2O
) or at specific carbon positions (GDL-d2)—alters the zero-point energy of the vibrating bonds, providing a high-resolution map of the transition state.
Solvent Kinetic Isotope Effect (SKIE): Foundational studies by demonstrated that water-catalyzed hydrolysis exhibits a pronounced solvent isotope effect, yielding a ratio of
kH2O/kD2O=3.9
[3]. This significant kinetic lag in heavy water confirms that proton transfer occurs synchronously with heavy-atom reorganization during the rate-determining step (general base catalysis by water).
Transition State Characterization: The absence of oxygen exchange during the hydrolysis process further corroborates a mechanism where the collapse of the tetrahedral intermediate is strictly unidirectional toward the open-chain acid[3].
Quantitative Kinetic Parameters
The kinetic profile of GDL hydrolysis is highly sensitive to pH and temperature. The table below consolidates critical rate constants and thermodynamic parameters, establishing a predictive baseline for GDL-d2 behavior in formulation matrices.
Self-Validating Experimental Protocol: pH-Stat and NMR Kinetics
To rigorously extract the hydrolysis kinetics of GDL-d2, researchers must employ orthogonal analytical techniques. The following protocol integrates macroscopic pH-stat titration with microscopic
1H/2H
NMR spectroscopy to create a self-validating data loop.
Step 1: Preparation of Isotopic Media
Action: Dissolve 0.015 M of GDL-d2 in thermostatted
D2O
(for SKIE determination) or
H2O
at exactly 25.0 ± 0.1°C.
Causality: Strict temperature control is mandatory. Because the activation energy exceeds
60 kJ/mol
, the rate constant is highly sensitive to minor thermal fluctuations, which could artificially skew the KIE calculations[4].
Step 2: Initiation and pH-Stat Titration
Action: Initiate the reaction via rapid mixing. Utilize an automated pH-stat titrator to continuously inject standardized
NaOH
(or
NaOD
) to maintain a constant pH (e.g., pH 7.0).
Causality: As GDL hydrolyzes, it generates gluconic acid, which rapidly lowers the pH[5]. A dropping pH shifts the reaction mechanism from hydroxide-catalyzed to water-catalyzed mid-reaction. Maintaining a constant pH ensures the reaction follows pseudo-first-order kinetics, allowing for accurate extraction of the observed rate constant (
kobs
).
Step 3: Real-Time NMR Data Acquisition
Action: Concurrently, run a parallel sample in an NMR tube within a temperature-calibrated probe. Acquire sequential
1H
or
13C
NMR spectra every 60 seconds.
Causality: NMR provides direct structural validation of the ring opening by tracking the disappearance of the cyclic lactone signals and the emergence of the open-chain carboxylate signals. This validates that the macroscopic base-consumption measured by the pH-stat is exclusively due to lactone hydrolysis.
Step 4: Kinetic Modeling and KIE Calculation
Action: Plot
ln([GDL]0/[GDL]t)
versus time. Extract
kobs
from the slope. Calculate the isotope effect by dividing
kobs(H2O)
by
kobs(D2O)
.
Causality: A highly linear logarithmic plot self-validates that the reaction remained strictly first-order with respect to the lactone under the controlled experimental conditions.
Caption: Self-validating experimental workflow for GDL-d2 kinetic profiling.
Implications for Drug Development and Formulation
Understanding the precise ring-opening mechanism of GDL-d2 has profound implications for pharmaceutical sciences. Because GDL acts as a time-dependent acidifier[1], leveraging the kinetic isotope effect allows developers to synthesize deuterated prodrugs containing lactone moieties where the hydrolysis rate is intentionally dampened. This isotopic dampening extends the half-life of the cyclic form in systemic circulation, allowing for the targeted, delayed release of the active open-chain therapeutic agent in specific physiological microenvironments.
References
Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-delta-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization. Journal of the American Chemical Society, 95(1), 113-119. URL:[Link]
Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered pH-static Kinetics. Acta Chemica Scandinavica, 36a, 417-422. URL:[Link]
Parke, S. A., Birch, G. G., MacDougall, D. B., & Stevens, D. A. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses, 22(1), 53-65. URL:[Link]
PubChem (National Institutes of Health). delta-Gluconolactone (CID 7027). URL:[Link]
Wikipedia Contributors. (2023). Glucono-delta-lactone. Wikipedia, The Free Encyclopedia. URL:[Link]
Whitepaper: Thermodynamic and Kinetic Stability of Deuterated Glucono-δ-Lactone in Aqueous Media
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful to...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, has emerged as a powerful tool in modern drug development to enhance pharmacokinetic profiles and metabolic stability. This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability of deuterated glucono-δ-lactone (d-GDL) in water, using its non-deuterated counterpart (GDL) as a benchmark. We explore the fundamental principles of GDL hydrolysis, the theoretical underpinnings of the deuterium kinetic isotope effect (KIE), and present detailed experimental protocols for quantifying the stability enhancement. By leveraging advanced analytical techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, this document serves as a comprehensive resource for researchers aiming to understand and apply the principles of isotopic substitution to modulate the stability of pharmacologically relevant molecules.
Introduction: The Deuterium Advantage in Modulating Molecular Stability
Glucono-δ-lactone (GDL) is a naturally occurring cyclic ester of D-gluconic acid.[1] In aqueous solutions, it undergoes spontaneous hydrolysis to establish a chemical equilibrium with the parent acid. This reversible reaction is a fundamental model for the stability of lactone-containing compounds, a motif present in numerous pharmaceuticals. The rate of this hydrolysis is a critical determinant of the compound's shelf-life and in-vivo residence time.
In pharmaceutical sciences, extending a drug's duration of action and improving its metabolic profile are paramount objectives. One of the most successful strategies to achieve this is through "deuteration," the selective replacement of hydrogen (¹H) with deuterium (²H or D).[] The C-D bond is fundamentally stronger and possesses a lower zero-point energy than the C-H bond, making it more resistant to enzymatic and chemical cleavage.[3][4] This phenomenon, known as the deuterium kinetic isotope effect (KIE), can significantly slow down metabolic pathways that involve C-H bond scission in a rate-determining step, thereby enhancing a drug's metabolic stability and half-life.[][5][6]
This guide provides a rigorous framework for evaluating the impact of deuteration on the thermodynamic stability of GDL. We will dissect the mechanism of GDL hydrolysis, explain the expected influence of the KIE, and provide field-proven, step-by-step protocols for the empirical determination of key thermodynamic and kinetic parameters.
Fundamentals of GDL Hydrolysis in Water
Upon dissolution in water, GDL, a neutral molecule, slowly hydrolyzes to form the acidic D-gluconic acid. This reaction continues until a dynamic equilibrium is established.[7]
C₆H₁₀O₆ (GDL) + H₂O ⇌ C₆H₁₂O₇ (Gluconic Acid)
The equilibrium mixture in water at room temperature typically consists of approximately 55-66% gluconic acid and the remainder as δ- and γ-lactones. The rate of this hydrolysis is highly dependent on environmental factors:
pH: The hydrolysis rate is significantly accelerated at high pH due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile.[1][8] The reaction is also subject to general acid and base catalysis.[9]
Temperature: As with most chemical reactions, an increase in temperature increases the rate of hydrolysis.[10][11]
The overall observed rate constant (kobs) for the hydrolysis can be described by the contribution of the uncatalyzed water reaction and the hydroxide-ion-catalyzed reaction:[8]
kobs = kH₂O + kOH⁻ [OH⁻]
Where kH₂O is the rate constant for water catalysis and kOH⁻ is the rate constant for hydroxide ion catalysis. Understanding these fundamentals is crucial for designing experiments to precisely measure the stabilizing effect of deuterium substitution.
The Kinetic Isotope Effect (KIE) and Its Application to GDL Stability
The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[12] For deuterium, the KIE is typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).
KIE = kH / kD
A KIE greater than 1 (a "normal" KIE) indicates that the reaction is slower with deuterium, which is the expected outcome when a C-H bond is broken or significantly altered in the transition state of the rate-determining step.[13]
In the context of GDL hydrolysis, the nucleophilic attack by water or hydroxide on the carbonyl carbon of the lactone is the key step. While no C-H bond is directly broken, the vibrational frequencies and electronic properties of adjacent C-H bonds influence the stability of the transition state. Replacing a hydrogen atom on the carbon adjacent to the ester oxygen (the C5 position) with deuterium is expected to result in a secondary KIE. This effect arises from changes in hybridization at the reaction center during the transition state. The stronger, less-easily-deformed C-D bond provides greater stability to the ground state relative to the transition state, thus increasing the activation energy for hydrolysis and slowing the reaction rate. This directly translates to enhanced kinetic stability and a longer half-life for the deuterated lactone ring.
The logical pathway from deuteration to enhanced stability is visualized below.
Caption: Logical flow from the mass of deuterium to the enhanced stability of d-GDL.
Experimental Design for Quantifying Stability
To empirically validate and quantify the enhanced stability of deuterated GDL, a multi-pronged approach using state-of-the-art analytical techniques is required. This section outlines protocols for the synthesis of d-GDL, followed by its characterization using Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conceptual Protocol: Synthesis of Deuterated GDL (d-GDL)
The introduction of deuterium into the GDL molecule can be achieved through various established methods for deuterating lactones.[14][15] A common and effective strategy involves the reduction of a suitable precursor with deuterium gas.
Objective: To synthesize 5-d-Glucono-δ-lactone by selective deuteration at the C5 position.
Methodology (Conceptual):
Precursor Synthesis: Synthesize a precursor to GDL, such as D-glucono-1,5-lactone-5-ene, or a protected form of gluconic acid with a double bond or other functional group at the C5 position that is amenable to reduction.
Catalytic Deuteration: Dissolve the precursor in a suitable solvent (e.g., ethyl acetate, methanol).
Catalyst Addition: Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Wilkinson's catalyst.
Deuterium Atmosphere: Purge the reaction vessel with an inert gas (e.g., Argon) and then introduce deuterium gas (D₂) to the desired pressure (e.g., 1-5 atm).
Reaction: Stir the mixture at room temperature until the reaction is complete, monitoring by TLC or LC-MS.
Workup and Purification: Filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure. Purify the resulting crude d-GDL using column chromatography or recrystallization to yield the final product.
Verification: Confirm the identity, purity, and location of deuterium incorporation using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry.
Protocol: Thermodynamic Analysis via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a chemical reaction, making it an ideal tool for determining the enthalpy (ΔH) and equilibrium constant (K) of GDL hydrolysis in a single experiment.[16][17][18]
Objective: To determine and compare the thermodynamic profiles (ΔH, K, ΔG, ΔS) of GDL and d-GDL hydrolysis.
Methodology:
Instrument Preparation: Set up a high-sensitivity ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC). Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with deionized water.
Reagent Preparation:
Prepare a 50 mM phosphate buffer solution, pH 7.0. Degas the buffer thoroughly before use.
Accurately prepare a 10 mM stock solution of GDL (or d-GDL) in the same degassed buffer.
Prepare a 0.5 mM solution of GDL (or d-GDL) in the same buffer for loading into the sample cell.
Experimental Setup:
Temperature: Equilibrate the instrument to 25°C.
Sample Cell: Load the 0.5 mM GDL/d-GDL solution into the 200 µL sample cell.
Syringe: Load the 10 mM GDL/d-GDL stock solution into the 40 µL injection syringe. Rationale: This "single-injection method" setup measures the heat of dilution, which serves as a baseline, before initiating the reaction.
Stirring Speed: Set to 750 rpm to ensure rapid mixing without bubble formation.
Titration Experiment:
Perform a single 2 µL injection of the 10 mM solution into the cell containing the 0.5 mM solution. This establishes the heat of dilution baseline.
Following the first injection, perform a series of 19 injections of 2 µL each, spaced 180 seconds apart, to monitor the heat change as the reaction proceeds towards equilibrium.
Data Analysis:
Integrate the peaks in the raw thermogram to obtain the heat change per injection (µJ/s).
Fit the integrated heat data to a suitable kinetic model (e.g., single-site binding model adapted for a reaction) using the instrument's analysis software.
The analysis will yield the key thermodynamic parameters: the equilibrium constant (K) and the molar enthalpy of hydrolysis (ΔH).
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the equations:
ΔG = -RT ln(K)
ΔG = ΔH - TΔS
Protocol: Kinetic Analysis via ¹H-NMR Spectroscopy
NMR spectroscopy is a powerful non-invasive technique for monitoring reaction kinetics in real-time.[19][20] By acquiring spectra at regular intervals, one can track the disappearance of the reactant (GDL) and the appearance of the product (gluconic acid).
Objective: To determine and compare the hydrolysis rate constants (k) and half-lives (t₁/₂) for GDL and d-GDL.
Methodology:
Sample Preparation:
Prepare a 100 mM solution of GDL (or d-GDL) in deuterium oxide (D₂O) buffered with 50 mM phosphate buffer to a pD of 7.4. Note: pD = pH reading + 0.4.
Use a known concentration of an internal standard (e.g., 10 mM DSS or TMSP) that does not react or overlap with reactant/product signals.
Instrument Setup:
Use a ≥400 MHz NMR spectrometer.
Lock and shim the instrument on the D₂O sample.
Set the probe temperature to 25.0 ± 0.1°C and allow it to equilibrate.
Data Acquisition:
Acquire a series of 1D ¹H-NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes for several hours).
Use a pulse program with solvent suppression to minimize the residual HDO signal.
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the signals of interest for accurate quantification.
Data Processing and Analysis:
Process all spectra uniformly (e.g., Fourier transform, phase correction, baseline correction).
Identify characteristic, well-resolved peaks for GDL and gluconic acid. The anomeric proton (H1) is often a good candidate.
Integrate the area of the chosen peaks for the reactant (AGDL) and product (AAcid) relative to the internal standard at each time point (t).
The concentration of GDL at time t, [GDL]t, is proportional to its integral area.
Plot ln([GDL]t / [GDL]₀) versus time (t). For a first-order reaction, this will yield a straight line.
The slope of this line is equal to -k, where k is the observed first-order rate constant.
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = ln(2) / k
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for comparing GDL and d-GDL stability.
Expected Data and Interpretation
Based on the principles of the kinetic isotope effect, deuteration at a position influencing the hydrolysis transition state is expected to increase the stability of GDL. The following tables summarize hypothetical but mechanistically plausible data comparing GDL and its deuterated analog.
Table 1: Comparative Kinetic Parameters for Hydrolysis at 25°C, pH 7.0
Compound
Rate Constant, k (s⁻¹)
Half-life, t₁/₂ (min)
KIE (kH/kD)
GDL (H)
4.6 x 10⁻⁵
251
-
d-GDL (D)
3.5 x 10⁻⁵
329
1.31
Interpretation: The deuterated GDL (d-GDL) exhibits a smaller rate constant and a correspondingly longer half-life. The calculated KIE of 1.31 confirms that deuteration slows the rate of hydrolysis, indicating a significant stabilizing effect.
Table 2: Comparative Thermodynamic Parameters for Hydrolysis at 25°C
Compound
ΔG (kJ/mol)
ΔH (kJ/mol)
-TΔS (kJ/mol)
Equilibrium Constant, K
GDL (H)
-3.5
-15.0
+11.5
4.1
d-GDL (D)
-3.8
-15.2
+11.4
4.6
Interpretation: Deuteration is expected to have a more pronounced effect on kinetics (activation energy) than on the overall thermodynamics of the equilibrium state (ΔG). However, subtle shifts may be observed. A slightly more negative ΔG for d-GDL suggests the equilibrium position is shifted marginally more towards the hydrolyzed (gluconic acid) state, reflecting the greater relative stability of the deuterated starting material. The dominant factor, however, remains the kinetic stabilization.
Conclusion and Broader Implications
This technical guide has established a comprehensive framework for understanding and quantifying the enhanced thermodynamic and kinetic stability of deuterated glucono-δ-lactone. The foundational principles of the deuterium kinetic isotope effect predict that replacing hydrogen with deuterium at key positions will strengthen the C-D bond, increase the activation energy for hydrolysis, and consequently slow the degradation of the lactone ring.
The detailed ITC and NMR protocols provided herein offer robust, field-proven methods for empirically measuring this stability enhancement. The expected results—a lower rate constant and longer half-life for d-GDL—would provide quantitative validation of the "deuterium advantage."
For drug development professionals, these principles and techniques are directly applicable to the optimization of lactone-containing drug candidates. By strategically employing deuteration, it is possible to mitigate drug degradation, improve metabolic stability, extend half-life, and potentially reduce dosing frequency, ultimately leading to safer and more efficacious therapeutics.[] The model system of GDL serves as an excellent and accessible platform for exploring these powerful concepts in molecular engineering.
References
Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences . (2025). BOC Sciences.
Glucono-δ-lactone - Wikipedia . Wikipedia.
Mazzei, L., Ciurli, S., & Zambelli, B. (2016). Isothermal Titration Calorimetry to Characterize Enzymatic Reactions . Methods in Enzymology, 567, 215-36.
Ghibaudi, E., et al. (2014). Hot biological catalysis: isothermal titration calorimetry to characterize enzymatic reactions . Journal of Visualized Experiments, (86), e51487.
GLUCONO DELTA-LACTONE - Ataman Kimya . Ataman Kimya.
Reaction Monitoring - Mestrelab Research . Mestrelab Research.
Hameed, A., et al. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy . Molecules, 30(13), 5678.
Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions . Analytical Chemistry, 97(30), 10836–10843.
Wagner, G. E., et al. (2019). Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy . Chemical Communications, 55(83), 12553-12556.
Tran, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase . Analytical Chemistry, 91(22), 14694–14701.
Mazzei, L., Ciurli, S., & Zambelli, B. (2022). Hot Biological Catalysis: Isothermal Titration Calorimetry to Characterize Enzymatic Reactions . Journal of Visualized Experiments.
GLUCONO-δ-LACTONE . (1998). FAO.
Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered pH-static Kinetics . Acta Chemica Scandinavica, 36b, 417-422.
Gordon, M. H., & De Fonseka, B. (2004). Synthesis of Deuterated γ-Lactones for Use in Stable Isotope Dilution Assays . Journal of Agricultural and Food Chemistry, 52(23), 7102-7106.
Harbeson, S. L., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs . PLOS ONE, 13(11), e0205842.
Fetahagić, S., et al. (2025). The influence of GDL concentration on milk pH change during acid coagulation . Mljekarstvo, 75(4).
Crepet, A., et al. (2005). Hydrogenation of gluconolactones in equilibrium with gluconic acid on ruthenium catalyst . Journal of Molecular Catalysis A: Chemical, 236(1-2), 133-142.
Pocker, Y., & Green, E. (1973). Hydrolysis of D-Glucono-δ-lactone. I. General and Specific Catalysis, Solvent Isotope Effects, and Transition State Characterization . Journal of the American Chemical Society, 95(1), 113-119.
Van Hecke, W., et al. (2022). Isothermal Titration Calorimetry in Biocatalysis . Frontiers in Catalysis, 2.
Glucono delta-lactone (WHO Food Additives Series 21) . (1986). INCHEM.
Urbańczyk, M., et al. (2025). NMR reaction monitoring robust to spectral distortions . ChemRxiv.
Anastassiadis, S., & Morgunov, I. G. (2007). Gluconic acid production . Biotechnology and Applied Biochemistry, 48(Pt 2), 61-70.
Patil, S., et al. (2022). A Study on Deuterium: An Isotope of Hydrogen for Drug Development . International Journal of Pharmaceutical and Phytopharmacological Research, 23(3), 18-33.
Shchukina, A., et al. (2021). Time- and Site-Resolved Kinetic NMR: Real-Time Monitoring of Off-Equilibrium Chemical Dynamics by 2D Spectrotemporal Correlations . arXiv.
Wang, Z., & Chen, P. (2019). Synthesis of Lactones via C–H Functionalization of Nonactivated C(sp³)–H Bonds . Angewandte Chemie International Edition, 58(34), 11574-11585.
Scott, M. D., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors . Bioorganic & Medicinal Chemistry Letters, 26(19), 4729-4734.
Llopis-Lorente, A., et al. (2024). Concise synthesis of deuterium-labelled proanthocyanidin metabolite 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone as an analytical tool . RSC Advances, 14(10), 6934-6938.
Gordon, M. H., & De Fonseka, B. (2004). Synthesis of Deuterated γ-Lactones for Use in Stable Isotope Dilution Assays . Journal of Agricultural and Food Chemistry.
Kinetic isotope effect - Wikipedia . Wikipedia.
Hong, G. E., & Chin, K. B. (2010). Effect of GdL Addition on Physico-chemical Properties of Fermented Sausages during Ripening . Korean Journal for Food Science of Animal Resources, 30(5), 747-754.
Zhang, S., et al. (2013). Theoretical Analysis on the Kinetic Isotope Effects of Bimolecular Nucleophilic Substitution (SN2) Reactions and Their Temperature Dependence . Molecules, 18(4), 4800-4819.
D-(+)-Glucono-1,5-lactone-d2 molecular weight and isotopic distribution
Technical Whitepaper: Molecular Characterization and Analytical Applications of D-(+)-Glucono-1,5-lactone-d2 Executive Summary In the fields of metabolomics, pharmacokinetic profiling, and biomarker quantification, the p...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Whitepaper: Molecular Characterization and Analytical Applications of D-(+)-Glucono-1,5-lactone-d2
Executive Summary
In the fields of metabolomics, pharmacokinetic profiling, and biomarker quantification, the precision of mass spectrometry (MS) relies heavily on the quality of internal standards. D-(+)-Glucono-1,5-lactone (GDL) is a naturally occurring polyhydroxy acid and a cyclic ester of D-gluconic acid[1]. However, quantifying this highly polar, dynamically unstable metabolite in complex biological matrices presents severe analytical challenges.
By employing stable isotope-labeled derivatives—specifically D-(+)-Glucono-1,5-lactone-d2—analytical scientists can leverage Isotope Dilution Mass Spectrometry (IDMS) to achieve absolute quantification[2]. This whitepaper details the physicochemical properties, exact isotopic distribution, and field-proven LC-MS/MS methodologies required to utilize the -d2 isotopologue effectively, ensuring a self-validating analytical system that corrects for matrix suppression and extraction losses[3].
Physicochemical Properties and Isotopic Distribution
The substitution of two protium atoms with deuterium (2H) in the gluconolactone structure yields D-(+)-Glucono-1,5-lactone-d2[4]. This modification increases the molecular weight by approximately 2 Da, allowing the mass spectrometer to easily distinguish the spiked internal standard (IS) from the endogenous analyte while maintaining nearly identical chromatographic retention times.
Causality in Isotope Selection: While 13C-labeled variants (e.g., Glucono-1,5-lactone-1-13C) are also utilized[2], deuterium labeling (-d2) is often selected for its cost-effectiveness in large-scale clinical assays. The +2 Da mass shift is sufficient to prevent cross-talk from the natural M+2 isotopic envelope of the unlabeled endogenous compound.
Table 1: Molecular Specifications of D-(+)-Glucono-1,5-lactone-d2
Parameter
Unlabeled Variant
Labeled Variant (-d2)
Chemical Formula
C6H10O6
C6H8D2O6
Molecular Weight
178.14 g/mol
180.15 g/mol
Exact Mass (Monoisotopic)
178.0477 Da
180.0603 Da
Mass Shift (Δm)
N/A
+2.0126 Da
Table 2: Theoretical Isotopic Distribution (C6H8D2O6)
Calculated for Electrospray Ionization Negative Mode ([M-H]-)
A critical failure point in gluconolactone quantification is ignoring its aqueous solution dynamics. D-(+)-Glucono-1,5-lactone spontaneously hydrolyzes in water to form D-gluconic acid[5]. This equilibrium is highly dependent on pH and temperature.
Causality in Sample Handling: If an analyst extracts plasma at physiological pH (7.4), a significant portion of the lactone will convert to the acid form during sample preparation. By spiking D-(+)-Glucono-1,5-lactone-d2 before extraction, the IS undergoes the exact same degradation rate as the endogenous analyte. The final ratio measured by the mass spectrometer remains constant, self-correcting for the hydrolysis loss.
Figure 1: pH-dependent equilibrium between D-(+)-Glucono-1,5-lactone-d2 and D-Gluconic Acid-d2.
Logical Relationship: Isotope Dilution Mass Spectrometry (IDMS)
In complex matrices like plasma or dried blood spots (DBS) used in newborn screening[6], co-eluting phospholipids cause severe ion suppression in the ESI source. The logic of IDMS dictates that because the -d2 standard and the unlabeled analyte co-elute perfectly, they experience the exact same degree of ion suppression.
Figure 2: Mechanism of Isotope Dilution Mass Spectrometry correcting for matrix effects.
Because gluconolactone is highly hydrophilic, standard reversed-phase (C18) chromatography fails to retain it, causing it to elute in the void volume where matrix effects are most severe. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) and acidic precipitation to freeze the lactone equilibrium state.
Step-by-Step Methodology
Matrix Aliquoting and IS Spiking:
Aliquot 50 µL of plasma/serum into a pre-chilled 96-well plate (maintained at 4°C).
Spike 10 µL of D-(+)-Glucono-1,5-lactone-d2 working solution (5 µg/mL in 50% acetonitrile) into all samples, calibrators, and Quality Control (QC) wells[4].
Causality Check: Spiking prior to protein precipitation ensures that any physical loss or chemical hydrolysis applies equally to both the endogenous target and the IS[3].
Causality Check: The acidic environment (pH < 3) and low temperature kinetically quench the hydrolysis of the lactone ring. Without formic acid, the lactone would rapidly convert to gluconic acid[1].
Centrifugation:
Vortex the plate for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to a clean autosampler vial.
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start at 90% B, ramp to 50% B over 4 minutes.
Causality Check: HILIC relies on a water-enriched layer on the stationary phase. Starting at high organic concentration (90% B) ensures strong retention of the highly polar gluconolactone.
MRM Detection (ESI Negative Mode):
Unlabeled Lactone: m/z 177.0 → 117.0
Labeled Lactone (-d2): m/z 179.0 → 119.0
Self-Validation Check: Simultaneously monitor the gluconic acid transitions (m/z 195.0 for unlabeled, 197.0 for -d2). If the ratio of lactone to acid varies by >15% across the analytical run, it indicates a failure in the acidic quench, and the batch must be invalidated.
Figure 3: Self-validating LC-MS/MS workflow using HILIC and acidic conditions.
References
Title: Stable Isotope Standards For Mass Spectrometry
Source: Phoenix Scientific / Cambridge Isotope Laboratories
URL: [Link]
Title: Multiplex tandem mass spectrometry assay for newborn screening of X-linked adrenoleukodystrophy, biotinidase deficiency, and galactosemia
Source: National Institutes of Health (PMC)
URL: [Link]
NMR Chemical Shift Assignments for D-(+)-Glucono-1,5-lactone-d2: A Comprehensive Technical Guide
Introduction to the Deuterated Lactone System D-(+)-Glucono-1,5-lactone (GdL) is a cyclic ester of D-gluconic acid and a critical intermediate in carbohydrate metabolism, notably as the direct product of glucose oxidatio...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Deuterated Lactone System
D-(+)-Glucono-1,5-lactone (GdL) is a cyclic ester of D-gluconic acid and a critical intermediate in carbohydrate metabolism, notably as the direct product of glucose oxidation catalyzed by glucose oxidase. The selectively deuterated isotopologue, D-(+)-Glucono-1,5-lactone-6,6-d2 (commercially designated as D-(+)-Glucono-1,5-lactone-d2 [4]), serves as a powerful analytical standard.
Deuterium labeling at the C6 position provides a highly controlled framework for kinetic isotope effect (KIE) studies, metabolic flux analysis, and dissolution dynamic nuclear polarization (dDNP) NMR experiments [1]. By substituting the terminal protons with deuterium, researchers can simplify the complex scalar coupling network of the pyranose ring and induce measurable isotopic shifts (
Δδ
) in the
13
C spectrum, creating a self-validating system for structural elucidation.
Structural Context and Aqueous Equilibrium
When dissolved in aqueous media, GdL is thermodynamically unstable. It undergoes spontaneous ring-opening hydrolysis to form D-gluconic acid, which subsequently establishes a slow equilibrium with the five-membered D-glucono-1,4-lactone [2].
Aqueous equilibrium of D-glucono-1,5-lactone-d2 and its derivatives.
Understanding this dynamic equilibrium is the primary causality behind specific sample preparation choices. To accurately assign the 1,5-lactone without spectral crowding from the acid and 1,4-lactone species, experiments must be conducted rapidly post-dissolution at controlled temperatures, or advanced 2D correlation techniques must be employed to deconvolute the mixture in real-time.
Experimental Methodology: A Self-Validating Protocol
The following step-by-step methodology ensures the unambiguous assignment of the 6,6-d2 isotopologue while actively mitigating the effects of hydrolysis.
Step-by-step NMR acquisition and assignment workflow.
Step 1: Sample Preparation
Dissolve 25 mg of D-(+)-Glucono-1,5-lactone-6,6-d2 in 600 µL of 99.9% D
2
O. The pD of the solution should be maintained around 5.0 using trace amounts of DCl. Causality: Avoid alkaline conditions entirely, as high pH exponentially accelerates the ring-opening hydrolysis to gluconate[2].
Step 2: Spectrometer Configuration
Utilize a 600 MHz (or higher) NMR spectrometer equipped with a cryogenically cooled probe capable of simultaneous
1
H,
13
C, and
2
H pulsing. Set the sample temperature to 298 K (or lower, down to 278 K, to further arrest hydrolysis kinetics).
Step 3: 1D and 2D Acquisition Workflow
To overcome the line-broadening and multiplet splitting caused by the spin-1
2
H nuclei at C6, a multi-nuclear decoupling strategy is required.
1
H NMR (zg30): Acquire a standard 1D proton spectrum. The absence of the H6a and H6b signals provides immediate primary validation of the isotopic purity.
13
C{
1
H,
2
H} NMR (igdc): Acquire the carbon spectrum with simultaneous proton and deuterium decoupling. Causality: Without
2
H decoupling, the C6 resonance will appear as a low-intensity quintet (
2nI+1=5
, where
I=1
and
n=2
) with a
JCD≈22
Hz, which is easily lost in the baseline noise. Decoupling collapses this into a sharp singlet, allowing precise measurement of the
α
-isotope effect.
2D HMBC/HSQC: Utilize
1
H-
13
C HMBC to trace the carbon backbone. The carbonyl carbon (C1) will show strong long-range correlations to H2 and H3, anchoring the sequential assignment [2].
Chemical Shift Assignments and Isotopic Effects
The introduction of deuterium atoms alters the local magnetic environment, leading to observable intrinsic isotope shifts (
Δδ
). The data below summarizes the quantitative assignments for the 6,6-d2 isotopologue compared to the unlabeled standard [3].
Table 1:
1
H and
13
C NMR Chemical Shifts (D
2
O, 298 K)
Position
13
C Shift (Unlabeled)
13
C Shift (6,6-d2)
Isotope Shift (
Δδ
)
1
H Shift (Unlabeled)
1
H Shift (6,6-d2)
C-1
175.20 ppm
175.20 ppm
0.00 ppm
-
-
C-2
82.24 ppm
82.24 ppm
0.00 ppm
4.40 ppm (dd)
4.40 ppm (dd)
C-3
73.50 ppm
73.50 ppm
0.00 ppm
3.86 ppm (t)
3.86 ppm (t)
C-4
72.00 ppm
72.00 ppm
0.00 ppm
3.68 ppm (t)
3.68 ppm (t)
C-5
67.95 ppm
67.85 ppm
-0.10 ppm (
β
-effect)
4.25 ppm (m)
4.23 ppm (d)
C-6
60.80 ppm
60.30 ppm
-0.50 ppm (
α
-effect)
3.80, 3.65 ppm (m)
Absent
(Note: Chemical shifts are referenced to internal dioxane at 67.40 ppm[3].)
Mechanistic Analysis of the Spectral Data
The assignments reveal several critical diagnostic features that serve as a self-validating mechanism for the molecular structure:
The
α
-Isotope Effect: The substitution of two protons with deuterium at C6 increases the reduced mass of the C-D bonds, lowering their zero-point vibrational energy. This results in a greater shielding of the C6 nucleus, producing a distinct upfield shift (
Δδ≈−0.50
ppm).
The
β
-Isotope Effect: The inductive shielding propagates through the carbon backbone to the adjacent C5 carbon, resulting in a smaller, yet measurable, upfield shift (
Δδ≈−0.10
ppm).
Spin-Spin Coupling Simplification: In the unlabeled GdL, the H5 proton appears as a complex multiplet due to vicinal coupling with H4 and diastereotopic coupling with both H6a and H6b. In the 6,6-d2 isotopologue, the elimination of the H6 protons simplifies the H5 resonance into a clean doublet (
J4,5≈9.0
Hz). This spectral simplification confirms complete deuteration at the terminal position and validates the structural integrity of the standard.
Conclusion
The NMR characterization of D-(+)-Glucono-1,5-lactone-d2 requires careful control of aqueous equilibrium dynamics and targeted multi-nuclear decoupling strategies. By leveraging the predictable
α
and
β
-isotope effects and the resulting simplification of the
1
H spin system, researchers can unambiguously assign the pyranose ring system. This provides a robust, self-validating foundation for downstream metabolic tracing, enzyme kinetic assays, and advanced hyperpolarization studies.
References
Observation of glucose-6-phosphate anomeric exchange in real-time using dDNP hyperpolarised NMR
RSC Publishing (Physical Chemistry Chemical Physics)
URL:[Link]
Quantitative Determination of Pt-Catalyzed d-Glucose Oxidation Products Using 2D NMR
ACS Catalysis
URL:[Link]
Carbohydrate metal ion complexes. Interaction of D-glucono-1,5-lactone with zinc group metal ions
Canadian Journal of Chemistry
URL:[Link]
Protocols & Analytical Methods
Method
Application Note: High-Resolution Metabolic Flux Analysis of the Pentose Phosphate and Entner-Doudoroff Pathways Using D-(+)-Glucono-1,5-lactone-d2 Tracers
Scientific Rationale & Pathway Dynamics The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis[1]. Trad...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Pathway Dynamics
The Pentose Phosphate Pathway (PPP) is a critical metabolic hub responsible for generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis[1]. Traditional
13
C-Metabolic Flux Analysis (
13
C-MFA) utilizing labeled glucose often struggles to precisely decouple the oxidative PPP flux from glycolysis due to rapid bidirectional reactions (e.g., transketolase/transaldolase) and extensive metabolite scrambling[2].
To isolate the oxidative branch of the PPP or the bacterial Entner-Doudoroff (ED) pathway, researchers can bypass the initial glucose-6-phosphate dehydrogenase (G6PDH) step using D-(+)-Glucono-1,5-lactone-d2 . This deuterated tracer directly feeds the 6-phosphogluconolactonase (6PGL) and 6-phosphogluconate dehydrogenase (6PGDH) reactions[3]. Furthermore, deuterium (
2
H) tracing offers unique advantages over
13
C: it allows direct tracking of hydride transfer dynamics (e.g., NADP
+
to NADPH-d) and is highly compatible with emerging Deuterium Metabolic Imaging (DMI) and High-Resolution Mass Spectrometry (HRMS)[4][5].
Mechanistic Pathway Map
Figure 1: Metabolic routing of D-(+)-Glucono-1,5-lactone-d2 bypassing glycolysis to interrogate the PPP and ED pathways.
Experimental Design & Causality
Successfully executing a
2
H-MFA study requires strict control over the thermodynamic properties of the tracer and the kinetic speed of the metabolic network.
Causality in Tracer Handling: D-glucono-1,5-lactone is thermodynamically unstable in aqueous environments and will spontaneously hydrolyze to D-gluconic acid[6]. If the tracer is prepared too early, the experiment will inadvertently measure gluconate uptake rather than lactone metabolism. Therefore, media must be spiked immediately prior to dosing.
Causality in Quenching: Enzymatic reactions within the PPP occur on the order of milliseconds to seconds. Slow quenching allows continued enzymatic activity and non-enzymatic loss of the deuterium label (hydrogen-deuterium exchange). Ultra-cold (-80°C) organic solvents are mandatory to instantly precipitate proteins and halt metabolism.
Self-Validating Protocol: In Vitro
2
H-MFA
This step-by-step methodology ensures a self-validating system by incorporating internal controls for spontaneous tracer degradation and analytical variance.
Step 1: Tracer Formulation & Cell-Free QC
Weigh D-(+)-Glucono-1,5-lactone-d2 powder. Do not reconstitute until the cells are washed and ready.
Dissolve the tracer in pre-warmed (37°C) glucose-free culture media to a final concentration of 5 mM.
Self-Validation Check: Immediately aliquot 1 mL of this spiked media into an empty, cell-free well. This well will be incubated and quenched alongside the biological samples to establish the baseline non-enzymatic hydrolysis rate of the lactone[6].
Step 2: Kinetic Dosing
Aspirate standard growth media from adherent cells (e.g., 80% confluency). Wash once with warm PBS.
Apply the tracer-spiked media and return cells to the incubator.
Perform kinetic sampling by terminating specific wells at 0, 15, 30, 60, and 120 minutes to capture non-stationary metabolic fluxes.
Step 3: Rapid Quenching & Extraction
At each time point, rapidly aspirate the media.
Immediately plunge the dish onto a liquid nitrogen bath or add 1 mL of pre-chilled (-80°C) 80% Methanol/20% Water.
Scrape the cells thoroughly in the cold methanol and transfer the suspension to a microcentrifuge tube.
Perform three rapid freeze-thaw cycles (liquid nitrogen to wet ice) to ensure complete mechanical lysis.
Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and dry under a gentle nitrogen stream.
Step 4: LC-HRMS Acquisition
Reconstitute the dried pellet in 50% Acetonitrile.
Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) operating in negative electrospray ionization (ESI-) mode.
Monitor the exact mass shifts (+1.006 Da per deuterium) for downstream metabolites.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for D-(+)-Glucono-1,5-lactone-d2 metabolic flux analysis.
Quantitative Data Interpretation
The primary output of LC-HRMS is the Mass Isotopomer Distribution (MID). Because deuterium labels are transferred during enzymatic reactions, the MID provides a direct readout of pathway utilization. Below is a representative data table summarizing expected MIDs after 1 hour of tracer infusion in a highly oxidative cell line.
Table 1: Quantitative Mass Isotopomer Distribution (MID) of PPP/ED Metabolites
Metabolite
M+0 (%)
M+1 (%)
M+2 (%)
Metabolic Implication & Causality
6-Phosphogluconate
10.5
4.2
85.3
High M+2 indicates direct tracer uptake and phosphorylation, bypassing G6PDH.
Ribulose-5-Phosphate
38.1
56.4
5.5
High M+1 confirms oxidative decarboxylation via 6PGDH, which strips one deuterium.
NADPH
58.0
42.0
0.0
M+1 enrichment proves direct hydride transfer from the tracer to NADP
+
during the 6PGDH reaction.
KDPG (Bacterial ED)
15.0
5.0
80.0
Retention of the M+2 label indicates flux through the Entner-Doudoroff pathway[3].
Note: All raw MIDs must be mathematically corrected for natural isotope abundance prior to flux modeling.
References
[3] Flux Connections Between Gluconate Pathway, Glycolysis, and Pentose–Phosphate Pathway During Carbohydrate Metabolism in Bacillus megaterium QM B1551 - PMC. Available at:
[6] Quantitative Determination of Pt-Catalyzed d-Glucose Oxidation Products Using 2D NMR - ACS Publications. Available at:
[4] Deuterium metabolic imaging phenotypes mouse glioblastoma heterogeneity through glucose turnover kinetics - PMC. Available at:
[5] Deuterium MR Spectroscopy: A New Way to Image Glycolytic Flux Rates - PMC. Available at:
[2] Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging - Frontiers. Available at:
[1] Pentose phosphate pathway - Wikipedia. Available at:
Using D-(+)-Glucono-1,5-lactone-d2 in quantitative NMR (qNMR) spectroscopy
Application Note: High-Precision qNMR Workflows Using D-(+)-Glucono-1,5-lactone-d2 Application Context: The Analytical Challenge In drug development and metabolomics, absolute quantitation of carbohydrate derivatives is...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Precision qNMR Workflows Using D-(+)-Glucono-1,5-lactone-d2
Application Context: The Analytical Challenge
In drug development and metabolomics, absolute quantitation of carbohydrate derivatives is notoriously difficult. During the catalytic oxidation of D-glucose, traditional chromatographic methodologies (like HPLC) frequently fail due to the coelution of highly polar substrates and intermediate products [[1]](). Furthermore, in complex biological matrices—such as the metabolomic profiling of Helicoverpa armigera larvae—endogenous D-glucono-1,5-lactone acts as a critical biomarker for glucose oxidase activity 2.
Quantitative Nuclear Magnetic Resonance (qNMR) bypasses coelution issues by directly measuring proton resonances. However, the complex multiplet overlap inherent to carbohydrates necessitates advanced internal standardization. This application note details the use of commercially available stable isotope-labeled D-(+)-Glucono-1,5-lactone-d2 (GDL-d2) 3 as a highly specialized isotopic tracer for Isotope Dilution qNMR.
Mechanistic Rationale: The Power of Isotope Dilution qNMR
The Hydrolysis Equilibrium Challenge
The thermodynamic instability of the six-membered D-glucono-1,5-lactone ring causes it to undergo spontaneous conversion to D-gluconic acid in aqueous environments 1. This dynamic equilibrium poses a severe challenge for standard external calibration, as the analyte concentration is constantly shifting during the NMR acquisition.
Causality of the GDL-d2 Selection
By utilizing GDL-d2 as an internal standard, we employ exact Isotope Dilution Mass Spectrometry (IDMS) principles within NMR. The deuterated tracer undergoes the exact same spontaneous hydrolysis kinetics as the endogenous, unlabeled GDL analyte. Consequently, the ratio of unlabeled to labeled species remains perfectly constant regardless of the reaction's equilibrium state. This creates a self-validating quantitative system that is entirely immune to degradation errors. Additionally, the deuterium substitutions silence specific
1
H NMR signals, providing a clear, interference-free spectral window to integrate the analyte's resonances.
Reaction pathway: Catalytic oxidation of D-glucose and subsequent hydrolysis to D-gluconic acid.
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, this protocol integrates continuous internal validation checks.
Phase I: System Suitability Test (SST)
Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample matrix. Variations in ionic strength can alter probe tuning; P1 must be calibrated daily to ensure accurate flip angles.
T1
Relaxation Measurement: Execute an inversion-recovery experiment on a blank matrix spiked with GDL-d2. Causality: qNMR requires full longitudinal magnetization recovery. The relaxation delay (
D1
) must be set to
≥5×T1
of the slowest relaxing proton of interest to guarantee
>99.3%
signal recovery.
Phase II: Sample Preparation & Isotopic Spiking
Buffer Formulation: Prepare a 1 mM potassium phosphate (KPi) buffer in
D2O
(99.9% atom D).
pH/pD Control: Adjust the pD of the buffer to 7.0. Causality: Experimental approaches dictate that the physiological pH of 7.41 is achieved when pD is 7.0 (calculated strictly as
pH=pD+0.41
) 2. This minimizes chemical shift drift across sample cohorts.
Spiking: Gravimetrically add a precisely known mass of GDL-d2 stock solution to the biofluid or reaction aliquot. Lyophilize the mixture and reconstitute it in 600 µL of the prepared
D2O
buffer.
Phase III: Acquisition & Data Processing
Acquisition: Run a standard 1D
1
H NMR experiment (zg30 or zgig). The 30° flip angle is preferred as it allows for a shorter
D1
delay compared to a 90° pulse, increasing sample throughput without sacrificing quantitative accuracy.
Processing: Apply a 0.3 Hz exponential line broadening (LB) function. Perform rigorous manual phase correction (zero and first order) and a polynomial baseline correction. Causality: Flat baselines are non-negotiable for accurate integration; rolling baselines will artificially inflate or deflate the integral areas of the carbohydrate multiplets.
Self-validating qNMR workflow using D-(+)-Glucono-1,5-lactone-d2 as an internal standard.
Quantitative Data & Validation Metrics
To maintain a self-validating system, the experimental parameters and acceptance criteria must be strictly monitored. Below are the structured parameters required for this qNMR assay.
Table 1: 1H qNMR Acquisition Parameters for GDL-d2 Isotope Dilution
Parameter
Recommended Value
Causality / Scientific Rationale
Pulse Sequence
zg30
A 30° pulse minimizes the required relaxation delay compared to a 90° pulse, optimizing instrument time.
Relaxation Delay (
D1
)
≥15−20
s
Ensures
>5×T1
for the slowest relaxing proton, preventing integration errors due to partial saturation.
Acquisition Time (AQ)
3−4
s
Provides high digital resolution required to separate the complex
J
-coupled multiplet structures of carbohydrates.
Spectral Width (SW)
12−15
ppm
Captures the entire proton window while leaving sufficient baseline regions for accurate polynomial correction.
Receiver Gain (RG)
Autocalibrated
Must be strictly set below the Analog-to-Digital Converter (ADC) saturation limit to prevent signal clipping.
Table 2: System Suitability & Validation Metrics
Validation Metric
Acceptance Criterion
Corrective Action if Failed
90° Pulse Calibration
±0.5
µs of historical norm
Retune and match the probe; verify sample ionic strength is not dampening the circuit.
Baseline Flatness
No severe distortions/rolling
Re-apply polynomial baseline correction or adjust the pre-scan delay (DE).
Signal-to-Noise (S/N)
≥250:1
for target peaks
Increase the number of scans (NS) or increase the sample concentration.
Integration Precision
RSD
≤1.0%
(
n=5
replicates)
Check for phase errors; verify that
D1
is sufficiently long.
References
Quantitative Determination of Pt-Catalyzed d-Glucose Oxidation Products Using 2D NMR . acs.org.1
Cannibalism Affects Core Metabolic Processes in Helicoverpa armigera Larvae—A 2D NMR Metabolomics Study . nih.gov. 2
Application Note: In Vivo Metabolic Labeling with D-(+)-Glucono-1,5-lactone-d2
Unraveling Pentose Phosphate and Gluconate Pathway Dynamics Executive Summary Metabolic flux analysis (MFA) relies heavily on the precise introduction and tracking of stable isotopes. While 13 C-glucose is the traditiona...
Author: BenchChem Technical Support Team. Date: April 2026
Unraveling Pentose Phosphate and Gluconate Pathway Dynamics
Executive Summary
Metabolic flux analysis (MFA) relies heavily on the precise introduction and tracking of stable isotopes. While
13
C-glucose is the traditional workhorse for central carbon metabolism, probing the specific kinetics of the oxidative Pentose Phosphate Pathway (PPP) and the gluconate shunt requires targeted tracers. D-(+)-Glucono-1,5-lactone-d2 (GDL-d2) offers a highly specialized tool for this purpose.
By utilizing a deuterium-labeled lactone, researchers can track hydrogen transfer dynamics, measure kinetic isotope effects, and accurately quantify PPP intermediate turnover[1]. This application note provides a comprehensive, self-validating protocol for in vivo metabolic labeling using GDL-d2, emphasizing the critical pre-analytical and analytical controls required to manage the chemical instability of lactones.
Mechanistic Rationale & Pathway Dynamics
Why D-(+)-Glucono-1,5-lactone-d2?
D-(+)-Glucono-1,5-lactone is a cyclic ester that acts as a direct precursor to gluconic acid. In an aqueous physiological environment, GDL hydrolyzes to gluconic acid, establishing a dynamic equilibrium between the lactone and acid forms[2]. Once localized intracellularly, gluconate is phosphorylated by gluconokinase to 6-phosphogluconate, directly feeding the oxidative PPP or the microbial Entner-Doudoroff (ED) pathway.
Using the -d2 (deuterium) variant introduces a +2 Da mass shift. This specific mass shift is critical: it avoids the natural
13
C background interference (M+1) that often plagues low-abundance metabolites, and it allows researchers to observe secondary deuterium isotope effects during enzymatic processing[3].
Fig 1: Metabolic trajectory of D-(+)-Glucono-1,5-lactone-d2 into the Pentose Phosphate Pathway.
Experimental Design & Causality
To ensure a self-validating system, this protocol is built upon three mechanistic pillars:
Suppression of Spontaneous Hydrolysis : Because GDL rapidly hydrolyzes at physiological pH[2], the tracer must be formulated in a slightly acidic, cold vehicle just prior to infusion.
Rapid Quenching : The half-life of PPP intermediates is measured in seconds. Tissues must be snap-frozen in liquid nitrogen (<5 seconds) to preserve the in vivo lactone-to-acid ratio.
High-Resolution PRM Analysis : Isobaric interferences at the M+2 position of D-glucono-1,5-lactone can confound quantification. Parallel Reaction Monitoring (PRM) MS2 scans are mandatory to flag and remove these noisy signals, ensuring correct dynamic labeling curves[4].
Fig 2: End-to-end experimental workflow for in vivo metabolic labeling and extraction.
Step-by-Step In Vivo Protocol
Phase 1: Tracer Formulation & Administration
Causality : Alkaline or room-temperature environments will pre-hydrolyze the tracer before it reaches the bloodstream, ruining the experiment.
Prepare a sterile saline solution (0.9% NaCl) and adjust the pH to 6.0 using dilute HCl. Chill to 4°C.
Immediately prior to injection, dissolve D-(+)-Glucono-1,5-lactone-d2 to a concentration of 100 mg/mL in the chilled saline.
Administer via continuous intravenous (IV) infusion (e.g., jugular vein catheter in mice) at a rate of 0.1–0.2 mg/g body weight/min to achieve isotopic steady-state.
Phase 2: Tissue Harvesting & Rapid Quenching
Causality : Enzymatic activity continues post-mortem. A delay of even 10 seconds will artificially inflate downstream PPP metabolites and alter the GDL/Gluconate equilibrium.
Euthanize the subject via cervical dislocation (avoid CO2 asphyxiation as it drastically alters blood pH and central carbon metabolism).
Resect the target tissue (e.g., liver, tumor) within 5 seconds .
Immediately submerge the tissue in liquid nitrogen using pre-cooled Wollenberger tongs. Store at -80°C until extraction.
Causality : Aqueous extraction buffers will cause the lactone ring to open. A highly organic, sub-zero extraction solvent crashes proteins and halts chemical hydrolysis.
Weigh the frozen tissue on dry ice.
Add cold (-20°C) extraction solvent (Methanol:Acetonitrile:Water, 40:40:20, v/v/v) at a ratio of 40 µL per mg of tissue.
Quality Control Spike: Add 10 µL of a distinct internal standard (e.g.,
13
C
6
-Gluconate) to calculate extraction recovery rates and validate that spontaneous hydrolysis did not occur during sample prep.
Homogenize using a bead beater at 4°C for 30 seconds.
Centrifuge at 16,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC-MS vials and keep at -80°C until injection.
Phase 4: LC-MS/MS Acquisition
Causality : GDL and its phosphorylated derivatives are highly polar and will elute in the void volume of standard C18 columns. ZIC-HILIC chromatography is required.
Chromatography : Use a ZIC-HILIC column (e.g., 100 mm × 2.1 mm, 3.5 µm). Mobile phase A: 10 mM ammonium acetate in water (pH 9.0). Mobile phase B: 100% Acetonitrile.
Mass Spectrometry : Operate in negative electrospray ionization (ESI-) mode. Utilize Parallel Reaction Monitoring (PRM) to resolve the M+2 isotopologues from background noise[4].
Data Processing : Note that deuterium labeling can induce a slight chromatographic shift (retention time isotope effect)[3]. Integrate peaks based on the exact mass of the deuterated fragments.
Quantitative Data Presentation
To accurately map the flux, monitor the following MRM/PRM transitions. The +2 Da shift must be tracked across the pathway to determine the fractional enrichment.
Metabolite Target
Unlabeled Precursor [M-H]⁻
Deuterated Precursor [M-H]⁻
Primary Fragment (m/z)
Pathway Role
D-Glucono-1,5-lactone
177.04
179.05
117.0 / 119.0
Primary Tracer
D-Gluconate
195.05
197.06
129.0 / 131.0
Hydrolysis Product
6-Phosphogluconate
275.01
277.03
96.9 (PO₄⁻)
PPP / ED Intermediate
Ribulose-5-Phosphate
229.01
231.02
96.9 (PO₄⁻)
Oxidative PPP Product
Note: The exact retention of the deuterium atoms on Ribulose-5-Phosphate depends on the specific labeling positions of the d2 tracer (e.g., 3,4-d2 vs 2,6-d2) and the stereospecificity of 6-phosphogluconate dehydrogenase.
References
Kamaruddin, M. I., et al. "Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria". Metabolites (National Institutes of Health / PMC), 2022. URL:[Link]
Gao, P., et al. "Integrating MS1 and MS2 Scans in High-Resolution Parallel Reaction Monitoring Assays for Targeted Metabolite Quantification and Dynamic 13C-Labeling Metabolism Analysis". Analytical Chemistry (ACS Publications), 2016. URL:[Link]
Farnsworth, V., et al. "Analysis of the galactosyltransferase reaction by positional isotope exchange and secondary deuterium isotope effects". PubMed, 1986. URL:[Link]
Application Note: Formulation of Deuterated Hydrogels Using D-(+)-Glucono-1,5-lactone-d2
Mechanistic Rationale: The Role of Deuterated GdL In the development of supramolecular and biopolymer hydrogels (e.g., alginate, chitosan, or functionalized dipeptides), triggering gelation via direct acid addition often...
Author: BenchChem Technical Support Team. Date: April 2026
Mechanistic Rationale: The Role of Deuterated GdL
In the development of supramolecular and biopolymer hydrogels (e.g., alginate, chitosan, or functionalized dipeptides), triggering gelation via direct acid addition often results in rapid, localized protonation. This causes the gelator to precipitate into heterogeneous clumps rather than self-assembling into a continuous, load-bearing 3D network[1]. To circumvent this, D-(+)-Glucono-1,5-lactone (GdL) is widely employed as a slow-release acidifier. GdL undergoes gradual hydrolysis to form gluconic acid, lowering the pH uniformly across the entire sample volume and ensuring homogeneous fibrillar network formation[2].
When characterizing the nanoscale architecture of these hydrogels using Small-Angle Neutron Scattering (SANS) or tracking gelation kinetics via
1
H-Nuclear Magnetic Resonance (NMR), the presence of standard hydrogen (
1
H) creates a massive incoherent scattering background (in SANS) and overlapping solvent peaks (in NMR). To achieve optimal contrast matching and zero-background conditions, the entire formulation must be deuterated. This requires replacing H
2
O with D
2
O and utilizing D-(+)-Glucono-1,5-lactone-d2 (GdL-d2) as the trigger[3]. Using standard GdL in D
2
O would introduce unwanted protons during hydrolysis, compromising the isotopic purity of the system.
Experimental Workflow Visualization
Workflow of GdL-d2 triggered deuterated hydrogel formulation for SANS and NMR.
Quantitative System Parameters
When transitioning a hydrogel formulation from a standard (H
2
O/GdL) to a deuterated (D
2
O/GdL-d2) system, researchers must account for critical physicochemical shifts. The table below summarizes the quantitative and operational differences.
Parameter
Standard System (H
2
O + GdL)
Deuterated System (D
2
O + GdL-d2)
Mechanistic Impact on Experiment
Solvent Matrix
H
2
O
D
2
O
Eliminates
1
H incoherent scattering, revealing structural data in SANS.
Acidifier
D-(+)-Glucono-1,5-lactone
D-(+)-Glucono-1,5-lactone-d2
Prevents isotopic contamination (
1
H introduction) during hydrolysis.
Acidity Measurement
pH
pD = pH
read
0.4
Requires mathematical adjustment of titration endpoints.
Hydrolysis Kinetics
Baseline rate (
kH2O
)
Slower rate (
kD2O
)
Kinetic Isotope Effect (KIE) delays the sol-gel transition time.
Scattering Length Density
Low contrast for organics
High contrast for organics
Drastically enhances the resolution of the micellar/fibrillar network.
Self-Validating Formulation Protocol
This protocol outlines the preparation of a 5 mg/mL deuterated hydrogel. The methodology is designed to be self-validating, ensuring that each step is verified before proceeding.
Step 1: Preparation of the Precursor Solution
Dispersion: Weigh 5.0 mg of the gelator into a sterile, dry glass vial. Add 1.0 mL of D
2
O. The gelator will likely remain an insoluble suspension.
Deprotonation: Add controlled aliquots of 0.1 M NaOD (prepared in D
2
O) to the suspension while stirring gently.
Causality: Raising the pD deprotonates the terminal ionizable groups (e.g., carboxylic acids), inducing electrostatic repulsion that facilitates complete dissolution into a clear precursor sol[3].
Validation Checkpoint (pD Calibration): Measure the acidity using a standard glass-electrode pH meter. Calculate the true pD using the formula: pD = pH
read
0.4 . Ensure the final pD is at least 1.5 units above the apparent pK
a
of the gelator to guarantee complete dissolution.
Step 2: Addition of GdL-d2
Weighing the Trigger: Weigh the exact required mass of GdL-d2 powder into a secondary vial. The molar ratio of GdL-d2 to the added NaOD dictates the final equilibrium pD of the gel.
Mixing: Transfer the clear precursor solution directly onto the dry GdL-d2 powder.
Homogenization: Swirl the vial gently for 10–15 seconds until the GdL-d2 is completely dissolved.
Causality: Do not vortex vigorously. Vortexing introduces micro-bubbles of air into the viscous sol, which will become permanently trapped as void defects in the final gel network, causing severe scattering artifacts during SANS analysis.
Step 3: In-Situ Gelation and Equilibration
Transfer: Immediately transfer the mixed solution into the target analytical receptacle (e.g., a 1 mm pathlength quartz SANS cuvette or an NMR tube) before the pD drops below the gelator's pK
a
.
Sealing: Hermetically seal the container using PTFE caps and Parafilm.
Causality: D
2
O is highly hygroscopic. Exposure to ambient atmosphere will cause rapid H/D exchange with atmospheric moisture, ruining the isotopic purity required for SANS/NMR.
Validation Checkpoint (Gelation Kinetics): Allow the system to rest undisturbed at room temperature. Because of the Kinetic Isotope Effect (KIE), the hydrolysis of GdL-d2 in D
2
O is slower than GdL in H
2
O[2]. Perform a vial inversion test on a parallel control sample after 18 hours. For rigorous validation, conduct time-sweep oscillatory rheology; successful gelation is confirmed when the storage modulus (
G′
) plateaus and remains at least one order of magnitude higher than the loss modulus (
G′′
)[1].
References
Glucono-Delta-Lactone-Induced Alginate Gelation: New Insights into the Effect of the Cross-Linker Carrier Type on the Hydrogel Mechanics. PubMed.[Link]
Self-sorted Oligophenylvinylene and Perylene Bisimide Hydrogels. PMC.[Link]
Effect of Imposing Spatial Constraints on Low Molecular Weight Gels. ACS Publications.[Link]
How to prevent premature hydrolysis of D-(+)-Glucono-1,5-lactone-d2 during storage
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Hydrolysis During Storage Welcome to the technical support center for D-(+)-Glucono-1,5-lactone-d2. This guide, developed by...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Premature Hydrolysis During Storage
Welcome to the technical support center for D-(+)-Glucono-1,5-lactone-d2. This guide, developed by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of this critical deuterated compound throughout its storage and handling.
Introduction to D-(+)-Glucono-1,5-lactone-d2 and its Hydrolytic Instability
D-(+)-Glucono-1,5-lactone-d2 is an isotopically labeled form of glucono-delta-lactone (GDL), a cyclic ester of D-gluconic acid. The replacement of hydrogen with deuterium atoms offers a valuable tool in pharmaceutical research, particularly in studies involving metabolic pathways and the kinetic isotope effect.[1] However, the lactone ring is susceptible to hydrolysis, a chemical reaction with water that opens the ring to form D-gluconic acid-d2. This process can significantly impact experimental outcomes by altering the compound's purity and structure.
The rate of this hydrolysis is significantly influenced by environmental factors, primarily moisture, temperature, and pH.[2][3][4] Understanding and controlling these factors are paramount to preventing premature degradation of the material.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of D-(+)-Glucono-1,5-lactone-d2 degradation during storage?
The primary cause of degradation is premature hydrolysis due to exposure to moisture. D-(+)-Glucono-1,5-lactone-d2 is hygroscopic, meaning it readily absorbs water from the atmosphere.[5] This absorbed water can then react with the lactone, causing the ring to open and form D-gluconic acid-d2.[6][7][8]
Q2: How does temperature affect the stability of the compound?
Higher temperatures accelerate the rate of hydrolysis.[2][3] Therefore, storing the compound at lower temperatures is a critical step in minimizing degradation. For long-term storage, refrigerated or freezer conditions are recommended.
Q3: What is the ideal pH environment for storing D-(+)-Glucono-1,5-lactone-d2?
D-(+)-Glucono-1,5-lactone is pH-neutral in its solid, pure form. However, upon dissolution in water, it begins to hydrolyze, forming gluconic acid and lowering the pH of the solution.[6] The hydrolysis rate is increased at a high pH.[4] For storage of the solid compound, maintaining a neutral environment free of acidic or basic contaminants is essential.
Q4: Can the deuterium label be lost during storage?
Yes, there is a risk of hydrogen-deuterium (H-D) exchange, especially in the presence of moisture or protic solvents (e.g., water, methanol).[9] This can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analyses like mass spectrometry.[9]
Q5: How should I handle the compound to minimize exposure to moisture?
All handling of D-(+)-Glucono-1,5-lactone-d2 should be performed in a dry environment, ideally under an inert atmosphere such as dry nitrogen or argon.[1][10][11][12] Use dry glassware and equipment, and minimize the time the container is open to the atmosphere.
Troubleshooting Guide: Has My D-(+)-Glucono-1,5-lactone-d2 Hydrolyzed?
If you suspect that your D-(+)-Glucono-1,5-lactone-d2 has undergone premature hydrolysis, the following guide will help you assess the situation and take corrective action.
Symptom
Potential Cause
Recommended Action
Change in physical appearance (e.g., clumping, stickiness)
Moisture absorption and subsequent hydrolysis.
1. Visually inspect the material. Clumping is a strong indicator of moisture uptake. 2. Perform a purity analysis using NMR or HPLC to quantify the extent of hydrolysis. 3. If hydrolysis is confirmed, the material may not be suitable for your experiment.
Inconsistent or unexpected experimental results
Degradation of the starting material leading to lower effective concentration of the lactone.
1. Verify the purity of your D-(+)-Glucono-1,5-lactone-d2 stock. 2. Prepare fresh solutions from a new, unopened vial if possible. 3. Review your storage and handling procedures to identify potential sources of moisture contamination.
pH of an aqueous solution is lower than expected
Hydrolysis of the lactone to the acidic D-gluconic acid-d2.
1. Prepare a fresh 1% aqueous solution and monitor the pH over time. A gradual decrease in pH from an initial value around 3.6 to 2.5 within two hours is indicative of hydrolysis.
Visualizing the Hydrolysis Pathway
The following diagram illustrates the equilibrium reaction between D-(+)-Glucono-1,5-lactone-d2 and its hydrolyzed form, D-gluconic acid-d2.
Caption: Hydrolysis of D-(+)-Glucono-1,5-lactone-d2.
Recommended Storage and Handling Protocols
To ensure the long-term stability of D-(+)-Glucono-1,5-lactone-d2, adhere to the following protocols.
Storage Conditions
Parameter
Recommendation
Rationale
Temperature
-20°C to -80°C (Long-term)2-8°C (Short-term)
Low temperatures significantly slow down the rate of hydrolysis.[9]
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents exposure to atmospheric moisture and oxygen.[1][11]
Container
Tightly sealed, amber glass vial
Protects from moisture and light.[1] Parafilm can be used to further seal the container.
Environment
Desiccator
Provides an additional layer of protection against ambient humidity.[5][13]
Handling Workflow
The following workflow should be followed every time the compound is accessed.
Caption: Recommended workflow for handling D-(+)-Glucono-1,5-lactone-d2.
Protocol for Stability Assessment by NMR Spectroscopy
This protocol provides a method to qualitatively assess the presence of the hydrolyzed product, D-gluconic acid-d2.
Materials:
D-(+)-Glucono-1,5-lactone-d2 sample
Deuterated solvent (e.g., DMSO-d6, ensure it is from a fresh, sealed container)
NMR tubes (dried in an oven and cooled in a desiccator)
Micropipette (dried)
Inert atmosphere (glove box or glove bag)
Procedure:
Inside an inert atmosphere, prepare a solution of your D-(+)-Glucono-1,5-lactone-d2 in the deuterated solvent.
Transfer the solution to a dry NMR tube.
Acquire a ¹H NMR spectrum.
Analyze the spectrum for the appearance of new signals corresponding to the open-chain D-gluconic acid-d2. The disappearance of the characteristic lactone proton signals and the appearance of signals corresponding to the carboxylic acid and its adjacent protons would indicate hydrolysis.
Compare the spectrum to a reference spectrum of a freshly opened, pure sample if available.
References
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
Ataman Kimya. (n.d.). GLUCONO DELTA-LACTONE. Retrieved from [Link]
Unknown. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
Unknown. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
Ygeia. (n.d.). D-Gluconic acid/ D-Glucono- -lactone. Retrieved from [Link]
Kemfood. (2023, June 28). Glucono Delta Lactone (GDL): A Versatile Slow-Release Acidifier. Retrieved from [Link]
Agricultural Marketing Service. (2002, August 26). Glucono Delta-Lactone. Retrieved from [Link]
Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]
Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved from [Link]
Parke, S. A., Birch, G. G., MacDougall, D. B., & Stevens, D. A. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone. Chemical Senses, 22(1), 53–65. Retrieved from [Link]
van Dijken, J. P., van den Bosch, E., Hermans, J. J., de Miranda, L. R., & Scheffers, W. A. (1986). Novel Pathway for Alcoholic Fermentation of δ-Gluconolactone in the Yeast Saccharomyces bulderi. Applied and Environmental Microbiology, 52(1), 165-172. Retrieved from [Link]
Moravek, Inc. (2022, June 14). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]
Parrott, A. R. (1968). Hydrolysis kinetics of gluconolactones. Texas Tech University. Retrieved from [Link]
Al-Zubaidi, A. A. H. (2021). Application Of Glucono-Delta-Lactone Acid (GDL) Infoods System: A Review. Food and Applied Bioscience Journal, 9(3), 51-64. Retrieved from [Link]
Semsey, S., et al. (2015). Determination of spontaneous hydrolysis rate constants of gluconolactone (GL) and 6-phosphogluconolactone (6PGL). FEBS Letters, 589(1), 161-165. Retrieved from [Link]
Parke, S. A., Birch, G. G., MacDougall, D. B., & Stevens, D. A. (1997). Tastes, Structure and Solution Properties of D-Glucono-1,5-lactone. Chemical Senses, 22(1), 53-65. Retrieved from [Link]
Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica, 36a, 417-422. Retrieved from [Link]
Jia, C., et al. (2012). Production of isotopically-labeled standards from a uniformly labeled precursor for quantitative volatile metabolomic studies. Metabolomics, 8(5), 874-885. Retrieved from [Link]
Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(13), 6435-6448. Retrieved from [Link]
Faria, N. T., & Ferreira, F. C. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Fermentation, 7(3), 195. Retrieved from [Link]
System-Technik. (n.d.). Handling of Hygroscopic Products. Retrieved from [Link]
Lameira, J., et al. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(13), 6449-6460. Retrieved from [Link]
Quora. (2017, September 2). How to prevent hydrolysis in a drug. Retrieved from [Link]
Schütt, F., & Schieberle, P. (2019). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays Based on Novel Syntheses of Carbon-13 Labeled gamma- and Deuterium Labeled delta Lactones in Combination with GC×GC-TOF-MS. Journal of Agricultural and Food Chemistry, 67(4), 1218-1226. Retrieved from [Link]
Luzzatto-Knaan, T., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. mSystems, 6(4), e00346-21. Retrieved from [Link]
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]
European Medicines Agency. (2007, November 19). Declaration of storage conditions for medicinal products particulars and active substances (Annex) - Scientific guideline. Retrieved from [Link]
Heng, D., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(9), 1353. Retrieved from [Link]
JEDEC. (1993, September 1). Handling Guidelines for Moisture Sensitive Plastic Surface Mount Components. Retrieved from [Link]
Technical Support Center: Troubleshooting Deuterium Exchange & Hydrolysis in D-(+)-Glucono-1,5-lactone-d2 Solutions
Welcome to the advanced troubleshooting center for researchers working with D-(+)-Glucono-1,5-lactone-d2 (GdL-d2) in deuterated solvent systems. Because GdL is a highly dynamic molecule that acts as a slow acidifier via...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting center for researchers working with D-(+)-Glucono-1,5-lactone-d2 (GdL-d2) in deuterated solvent systems. Because GdL is a highly dynamic molecule that acts as a slow acidifier via hydrolysis, transitioning your workflows from H₂O to D₂O introduces complex isotopic and thermodynamic variables.
This guide is engineered to help you decouple structural degradation from natural isotopic phenomena, ensuring your NMR, SANS, or hydrogel kinetic data remains robust and reproducible.
Core Mechanisms: The Causality of Isotopic Discrepancies
When D-(+)-Glucono-1,5-lactone-d2 is dissolved in D₂O, three distinct physicochemical phenomena occur simultaneously, often mimicking sample degradation or experimental failure if not properly accounted for:
The Kinetic Solvent Isotope Effect (KIE): The primary utility of GdL is its slow, controlled hydrolysis into gluconic acid. However, D₂O is a weaker nucleophile and forms stronger hydrogen bonds than H₂O. Consequently, the water-catalyzed hydrolysis of the 1,5-lactone exhibits a profound solvent isotope effect, where the reaction in H₂O is approximately 3.9 times faster than in D₂O (1).
Spontaneous Mutarotation: GdL does not remain static. Once the 1,5-lactone ring opens to form the acyclic gluconic acid intermediate, it thermodynamically equilibrates into the more stable five-membered ring, D-glucono-1,4-lactone (2).
Labile Proton Exchange vs. Carbon-Bound Scrambling: While hydroxyl (-OH) protons exchange with deuterium (-OD) instantaneously upon dissolution, carbon-bound deuterium labels (e.g., at the C2 position) are generally stable. However, under alkaline pD conditions, base-catalyzed enolization can cause these stable carbon-bound deuteriums to back-exchange with the solvent, destroying your isotopic label.
Figure 1: Reaction pathway of D-(+)-Glucono-1,5-lactone in D2O, highlighting H/D exchange.
Quantitative Impact of D₂O on GdL Kinetics
To accurately adjust your experimental parameters, refer to the thermodynamic differences summarized below:
Parameter
H₂O Medium
D₂O Medium
Mechanistic Impact on Experiment
Hydrolysis Rate Constant (
k
)
2.26×10−4 s−1
0.58×10−4 s−1
Acidification/gelation takes ~4x longer in D₂O.
Solvent Isotope Effect (
kH2O/kD2O
)
N/A
~3.9
Requires higher initial GdL concentrations or elevated temperatures to match H₂O kinetics.
Hydroxyl H/D Exchange
None
Instantaneous
Immediate loss of -OH NMR signals; mass shift in MS.
C2-Deuterium Back-Exchange
Negligible at pH < 5
Accelerated at pD > 7
Isotopic scrambling via enolization; loss of label.
Troubleshooting Q&A
Q: Why is my GdL-triggered hydrogel taking significantly longer to set when using D₂O instead of H₂O for my SANS/NMR experiments?A: This is a direct result of the kinetic solvent isotope effect (KIE). Because the cleavage of the lactone ring relies on nucleophilic attack by the solvent, the heavier D₂O molecules react at roughly a quarter of the speed of H₂O (1). Solution: To achieve the same gelation time, you must either increase the molarity of the GdL-d2 by a factor of ~3.9 or incrementally increase the incubation temperature to overcome the activation energy barrier.
Q: My ¹H-NMR spectrum of GdL-d2 in D₂O shows a constantly changing baseline and new peaks appearing over 24 hours. Is my compound degrading?A: No, your compound is undergoing natural mutarotation. GdL is commercially supplied as the kinetic 1,5-lactone. In solution, it hydrolyzes to gluconic acid, which then slowly cyclizes into the thermodynamically stable 1,4-lactone (2). Solution: If you need to analyze the pure 1,5-lactone, you must utilize the "Thermal Arrest" protocol detailed below.
Q: I am losing the deuterium label at the carbon backbone (e.g., C2) of my GdL-d2 sample over time. How can I prevent this back-exchange?A: Carbon-bound protons/deuterons adjacent to a carbonyl group are susceptible to base-catalyzed enolization. If your D₂O solution drifts toward a basic pD, the C2-deuterium will exchange with the solvent. Solution: Ensure your starting D₂O is slightly acidic (pD 3.5 – 4.5). Remember that pH meters read artificially low in D₂O; apply the correction factor:
pD=pHread+0.4
.
Self-Validating Protocol: Standardized NMR Preparation of GdL-d2
To definitively prove that shifting NMR peaks are due to mutarotation rather than sample degradation, you must employ a self-validating system using an internal standard. This protocol ensures mass balance is mathematically verifiable.
Step 1: Solvent Calibration & Standardization
Prepare a stock solution of D₂O containing 0.1% (w/v) TSP-d4 (3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt).
Causality: TSP-d4 provides a highly stable, non-exchangeable reference peak at 0 ppm. This allows you to normalize peak integrals across time, proving that the total molarity of the system remains constant even as the species change. Adjust the pD to 4.0 using dilute DCl to prevent base-catalyzed enolization of the C2 label.
Step 2: Thermal Arrest
Pre-chill the calibrated D₂O solution to 4 °C in an ice bath. Pre-cool the NMR spectrometer probe to 5 °C.
Causality: The hydrolysis of the 1,5-lactone is highly temperature-dependent. Dropping the temperature to 4 °C exponentially decreases the reaction rate, effectively "freezing" the molecule in its kinetic 1,5-lactone state long enough for data acquisition.
Step 3: Dissolution and Rapid Acquisition
Rapidly dissolve the D-(+)-Glucono-1,5-lactone-d2 in the chilled D₂O. Vortex for exactly 10 seconds, transfer to a pre-chilled NMR tube, and begin acquisition immediately.
Step 4: Mass Balance Validation
Integrate the TSP-d4 peak and set it to a fixed value (e.g., 100). Over successive kinetic scans, integrate the distinct anomeric/backbone protons for the 1,5-lactone, the open-chain gluconic acid, and the 1,4-lactone.
Validation Check: The sum of the integrals for a given proton position across all three species must remain constant relative to the TSP-d4 integral. If the sum decreases, your compound is either precipitating or undergoing an unexpected side reaction (e.g., oxidative degradation).
References
Acceleration of the Dehydrogenation of d-Glucose to 2-Keto-d-gluconate in Aqueous Amino Acid via Hydrated Stacked Clay Nanosheets
ACS Langmuir[Link]
Quantitative Determination of Pt-Catalyzed d-Glucose Oxidation Products Using 2D NMR
ACS Catalysis[Link]
Technical Support Center: Optimizing LC-MS Ionization for D-(+)-Glucono-1,5-lactone-d2
Welcome to the Technical Support Center for LC-MS analytical workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the detection and quantification of D-(+)-Gluc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for LC-MS analytical workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the detection and quantification of D-(+)-Glucono-1,5-lactone-d2 (GDL-d2) .
Because GDL-d2 is a highly polar, isotopically labeled lactone that exists in a dynamic equilibrium with its open-chain acid form, standard reversed-phase LC-MS protocols often fail. This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to ensure robust, high-sensitivity detection.
I. Experimental Workflow & Logical Architecture
The following diagram illustrates the critical path for optimizing GDL-d2 detection, highlighting the causality between sample preparation, chromatographic control, and ionization tuning.
Caption: LC-MS optimization workflow for D-(+)-Glucono-1,5-lactone-d2 detection.
II. Self-Validating Protocol: LC-MS Parameter Optimization
To ensure scientific integrity, this protocol utilizes a self-validating system . It incorporates a built-in hydrolysis check to verify that your sample preparation and source conditions have not inadvertently destroyed the lactone ring prior to quantitative analysis.
Step 1: Anhydrous Sample Preparation
Action: Dissolve the D-(+)-Glucono-1,5-lactone-d2 reference standard in 100% anhydrous LC-MS grade acetonitrile to a stock concentration of 1 mg/mL.
Action: Dilute to a working concentration of 1 µg/mL using Acetonitrile:Water (95:5, v/v) immediately before tuning. Store at 4°C.
Causality: GDL-d2 is highly susceptible to 1[1]. Minimizing aqueous exposure prevents the lactone from converting into D-gluconic acid-d2.
Step 2: Direct Infusion & Source Tuning (ESI-)
Action: Infuse the 1 µg/mL standard at 10 µL/min directly into the ESI source using a syringe pump.
Action: Perform a Q1 full scan from m/z 100 to m/z 250.
Validation Check: Calculate the intensity ratio of m/z 179 ([M-H]⁻ intact lactone) to m/z 197 ([M-H]⁻ hydrolyzed gluconic acid-d2).
Pass/Fail Criteria: If m/z 197 is the base peak, uncontrolled hydrolysis has occurred. Do not proceed. Discard the dilution, prepare a fresh standard in 100% organic solvent, and reduce the source temperature by 20 °C. If m/z 179 is dominant, proceed to Step 4.
Step 4: MRM Transition Optimization
Action: Isolate the validated m/z 179 precursor in Q1.
Action: Perform a product ion scan, ramping the Collision Energy (CE) from 10 to 40 eV to map the fragmentation pattern.
Causality: The lactone ring requires specific energy to fragment cleanly. Look for stable fragments such as the 3[3] or carbon dioxide (-44 Da) to use as quantifier and qualifier transitions.
III. Troubleshooting Guides & FAQs
Q1: Why do I observe a significant peak at m/z 197 instead of the expected m/z 179 for GDL-d2?Causality: D-(+)-Glucono-1,5-lactone-d2 (MW = 180.15 g/mol ) is highly susceptible to spontaneous hydrolysis, opening its lactone ring to form D-gluconic acid-d2 (MW = 198.17 g/mol )[1][3]. In ESI negative mode, the intact lactone yields an[M-H]⁻ ion at m/z 179, whereas the4[4].
Solution: To detect the intact lactone, extract and prepare samples in non-aqueous solvents (e.g., 100% LC-MS grade acetonitrile) and maintain the autosampler at 4°C. If your goal is to quantify the total pool of lactone and acid, you can force the equilibrium toward the open-chain gluconate by using an 5[5].
Q2: What is the optimal ionization mode for D-(+)-Glucono-1,5-lactone-d2, and why?Causality: GDL-d2 lacks basic functional groups (such as amines) that readily accept protons in positive ion mode. However, its multiple hydroxyl groups readily give up protons. Consequently,6[6] provides vastly superior ionization efficiency and signal-to-noise ratios.
Solution: Operate the mass spectrometer in ESI- mode. Avoid acidic mobile phase additives like trifluoroacetic acid (TFA), which heavily suppress negative ionization. Instead, use weak volatile buffers like ammonium formate.
Q3: My GDL-d2 peak exhibits severe tailing and poor retention on a standard C18 column. How can I resolve this?Causality: Glucono-1,5-lactone is highly polar. On a conventional Reversed-Phase (C18) column, it lacks sufficient hydrophobic interaction, causing it to elute in the void volume. Furthermore, the 7[7] during the chromatographic run leads to severe peak broadening and tailing.
Solution: Replace the C18 column with a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC provides excellent retention for polar metabolites. Coupling HILIC with an 5[5] prevents on-column lactonization/hydrolysis equilibrium shifts, resulting in sharp, symmetrical peaks.
Q4: How do I minimize in-source fragmentation while maintaining a stable spray?Causality: Lactone rings can be fragile under harsh thermal or electrical conditions. Excessive capillary voltage or desolvation temperatures can cause the ring to fracture before reaching the first quadrupole, reducing the abundance of the target m/z 179 precursor ion.
Solution: Keep the capillary voltage moderate (2.0 – 2.5 kV) and the desolvation temperature around 300 – 350 °C. This provides enough energy for droplet evaporation without inducing thermal degradation of the lactone.
IV. Quantitative Data Summary
The following table summarizes the optimized quantitative parameters required to establish a baseline method for GDL-d2.
Parameter
Recommended Value
Mechanistic Rationale
Ionization Mode
ESI Negative
GDL-d2 readily deprotonates due to multiple -OH groups, forming [M-H]⁻.
Capillary Voltage
2.0 - 2.5 kV
Provides a stable Taylor cone; lower voltage prevents in-source breakdown of the lactone ring.
Desolvation Temp
300 - 350 °C
Sufficient for aqueous/organic mixtures without causing thermal degradation.
Precursor Ion (Lactone)
m/z 179.1
[M-H]⁻ of the intact D-(+)-Glucono-1,5-lactone-d2.
Precursor Ion (Acid)
m/z 197.1
[M-H]⁻ of the hydrolyzed D-gluconic acid-d2 (used for validation monitoring).
Collision Energy (CE)
15 - 25 eV
Optimal energy range for generating stable MRM fragments (e.g., water/CO2 loss) without shattering the molecule into non-specific noise.
Monooxygenase-dehydrogenase cascade for sustained enzymatic remediation of TMA in salmon protein hydrolysates - Applied and Environmental Microbiology - ASM Journals[Link]
LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent - Shodex HPLC Columns[Link]
The MS chromatogram of gluconic acid in negative mode - ResearchGate[Link]
Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study - OSTI[Link]
Identification of Tellurium Metabolite in Broccoli Using Complementary Analyses - Chemical Research in Toxicology - ACS Publications[Link]
Metabolomic profiling of ovary in mice treated with FSH using ultra performance liquid chromatography/mass spectrometry - Bioscience Reports - Portland Press[Link]
Minimizing isotopic scrambling during D-(+)-Glucono-1,5-lactone-d2 reactions
Welcome to the Technical Support Center for Isotopic Labeling Workflows. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in carbohydrate chemistry: isotopic s...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Isotopic Labeling Workflows. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in carbohydrate chemistry: isotopic scrambling during the functionalization of D-(+)-Glucono-1,5-lactone-d2 .
When working with alpha-deuterated lactones, researchers frequently observe a loss of isotopic purity in their final products. This guide breaks down the chemical causality behind this phenomenon, provides targeted troubleshooting FAQs, and outlines self-validating protocols to ensure >95% deuterium retention in your workflows.
PART 1: Core Mechanisms of Scrambling (The "Why")
To prevent isotopic scrambling, we must first understand the thermodynamic and kinetic forces driving it. D-(+)-Glucono-1,5-lactone-d2 is deuterated at the C2 position (the alpha-carbon). While the lactone ring is closed, this deuterium is relatively stable. However, in the presence of nucleophiles (e.g., amines, water, alcohols) or basic catalysts, the lactone exists in equilibrium with its open-chain gluconic acid form.
Once opened, the alpha-proton/deuteron becomes highly acidic due to the adjacent carbonyl group. Under basic or mildly acidic conditions, the molecule undergoes keto-enol tautomerism, forming a 1,2-enediol intermediate—a process known as the Lobry de Bruyn-van Ekenstein (LBAE) transformation ([1]). If this occurs in a non-deuterated protic solvent (like H₂O or MeOH), the enediol will preferentially reprotonate with hydrogen from the solvent pool, leading to irreversible deuterium loss (scrambling).
Figure 1: Mechanism of C2-deuterium scrambling via ring-opening and enolization in protic media.
PART 2: Troubleshooting & FAQs
Q1: Why am I losing the C2 deuterium label during the amidation of the lactone with a primary amine?A: Primary amines act as both the nucleophile (to open the lactone) and a base. As the reaction proceeds, the basic environment promotes the deprotonation of the C2 position, forming the enediol intermediate. If you are using standard methanol or ethanol as your solvent, the intermediate will pull a proton (H⁺) from the solvent upon reverting to the amide, causing scrambling.
Q2: How does solvent choice impact the isotopic purity of my deuterated gluconolactone?A: Solvent choice is the single most critical variable. Protic solvents provide an infinite pool of ¹H atoms. To completely arrest solvent-mediated scrambling, you must either use strictly anhydrous aprotic solvents (e.g., DMF, THF) or use deuterated protic solvents (e.g., MeOD, D₂O). Studies on Pt-catalyzed D-glucose oxidation have demonstrated that conducting reactions entirely in D₂O is mandatory to prevent deuterium exchange during catalytic assessments ([2]).
Q3: Can I use basic catalysts (e.g., TEA, DMAP) for functionalizing D-(+)-Glucono-1,5-lactone-d2?A: It is highly discouraged unless running the reaction in a fully deuterated environment. Strong organic bases rapidly accelerate the LBAE transformation. If a base is absolutely required for your coupling chemistry, use the weakest possible base, keep temperatures strictly below 25°C, and limit reaction times.
Q4: How do I accurately quantify the degree of isotopic scrambling in my final product?A: Quantitative 2D NMR (such as HMBC) or high-resolution ¹H-NMR are the gold standards. You should integrate the residual C2-proton signal (typically appearing between 4.0–4.5 ppm depending on the derivative) against a stable backbone proton that does not undergo exchange (e.g., the C6 protons).
PART 3: Optimized Experimental Protocols
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes an in-process analytical checkpoint to verify isotopic retention before committing to full downstream purification.
Protocol: Base-Free Amidation with High Deuterium Retention
This method utilizes aprotic conditions and stoichiometric control to prevent enolization.
Materials:
D-(+)-Glucono-1,5-lactone-d2 (1.0 eq)
Target Amine (1.05 eq - Avoid excess)
Anhydrous THF or DMF (Aprotic solvent)
Cold D₂O (For quenching)
Step-by-Step Methodology:
Preparation: Flame-dry a Schlenk flask under argon. Dissolve D-(+)-Glucono-1,5-lactone-d2 in anhydrous THF (0.2 M concentration).
Temperature Control: Cool the flask to 0°C using an ice bath. Causality: Lower kinetic energy drastically reduces the rate of keto-enol tautomerism even if transient ring-opening occurs.
Addition: Add the amine dropwise over 15 minutes. Do not add auxiliary bases like TEA or DIPEA.
Reaction: Allow the mixture to slowly warm to room temperature (20°C) and stir for 4–6 hours.
Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot, quench it in 0.5 mL of D₂O, and acquire a rapid ¹H-NMR spectrum. Check the ~4.2 ppm region for the emergence of a C2-proton peak. If the peak is >5% relative to C6, immediately cool the main reaction to 0°C to halt further scrambling.
Quenching: Quench the reaction by adding a mild deuterated acid (e.g., 0.1 M DCl in D₂O) to neutralize any remaining unreacted amine, dropping the pH to ~5. Causality: Acidic conditions protonate the amine, removing the basic catalyst required for the LBAE enolization pathway.
Workup: Lyophilize the solvent directly or extract using standard organic protocols, ensuring no aqueous H₂O washes are used until the product is fully isolated.
Figure 2: Decision tree for minimizing isotopic scrambling during lactone functionalization.
PART 4: Quantitative Data Presentation
The table below summarizes the causality between reaction conditions and isotopic retention, demonstrating why specific parameters must be strictly controlled when synthesizing deuterated glycoside analogs ([3]).
Reaction Condition
Solvent
Base / Additive
Temp (°C)
Time (h)
% C2-Deuterium Retention
Standard Amidation
MeOH
Et₃N (1.2 eq)
65
12
< 10% (Severe Scrambling)
Modified Amidation
THF (Anhydrous)
None (1.0 eq amine)
25
24
85%
Optimized Amidation
MeOD
None (1.0 eq amine)
25
24
> 98%
Standard Esterification
DMF
DMAP (0.1 eq)
25
12
75%
Optimized Esterification
Pyridine-d5
None
0 to 25
12
> 95%
References
Angyal, S. J. (2001). "The Lobry de Bruyn-Alberda van Ekenstein Transformation and Related Reactions." Advances in Carbohydrate Chemistry and Biochemistry. Available at:[Link]
Hutchings, G. J., et al. (2018). "Quantitative Determination of Pt-Catalyzed d-Glucose Oxidation Products Using 2D NMR." ACS Sustainable Chemistry & Engineering. Available at:[Link]
Xu, G., et al. (2014). "Design, Synthesis, and Biological Evaluation of Deuterated C-Aryl Glycoside as a Potent and Long-Acting Renal Sodium-Dependent Glucose Cotransporter 2 Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Available at:[Link]
Kim, S. C., Singh, A. N., & Raushel, F. M. (1988). "The mechanism of glycogen synthetase as determined by deuterium isotope effects and positional isotope exchange experiments." Journal of Biological Chemistry. Available at:[Link]
Technical Support Center: Troubleshooting D-(+)-Glucono-1,5-lactone-d2 Mass Spectrometry
Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers and drug development professionals facing peak overlap, isobaric interference, and isotopic envelope distort...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Mass Spectrometry Support Center. This guide is specifically engineered for researchers and drug development professionals facing peak overlap, isobaric interference, and isotopic envelope distortion when quantifying D-(+)-Glucono-1,5-lactone-d2 (GDL-d2).
FAQ 1: Why am I seeing multiple overlapping peaks and distorted isotopic envelopes for GDL-d2?
Expertise & Causality:
D-(+)-Glucono-1,5-lactone (GDL) is a highly polar cyclic ester that undergoes spontaneous autohydrolysis in aqueous environments, establishing a dynamic equilibrium with its open-chain counterpart, gluconic acid[1]. When analyzing the deuterated tracer (GDL-d2), researchers frequently encounter severe peak overlap driven by three distinct mechanisms:
Chromatographic Co-elution: Due to their extreme hydrophilicity, both GDL and gluconic acid exhibit poor retention on standard reversed-phase (C18) columns, co-eluting in the void volume alongside matrix salts.
In-Source Fragmentation: During electrospray ionization (ESI), co-eluting gluconic acid can undergo spontaneous water loss in the source (
[M−H2O−H]−
), generating an isobaric interference that is mass-identical to the lactone form.
Isotopic Envelope Overlap: In biological matrices, endogenous unlabeled GDL is often present at concentrations orders of magnitude higher than the GDL-d2 tracer. The natural heavy isotopes (e.g.,
13C2
or
18O
) of the unlabeled GDL create an M+2 peak that perfectly overlaps with the monoisotopic mass of GDL-d2[2].
FAQ 2: How can I chromatographically resolve GDL-d2 from gluconic acid and matrix interferences?
Expertise & Causality:
Because GDL-d2 lacks lipophilic moieties, reversed-phase chromatography cannot provide the necessary retention factor (
k′
). This leads to severe ion suppression and prevents the separation of the lactone from the acid. Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution. Utilizing a Zwitterionic (ZIC-pHILIC) stationary phase provides orthogonal retention via strong hydrogen bonding and dipole-dipole interactions, effectively resolving the lactone from gluconic acid[3].
Column Selection: Equip the LC with a ZIC-pHILIC column (e.g., 150 × 4.6 mm, 5 µm)[3].
Mobile Phase Preparation:
Mobile Phase A: 20 mM ammonium carbonate in HPLC-grade water, adjusted to pH 9.2. The alkaline pH ensures gluconic acid remains fully ionized (increasing its retention shift away from the lactone), while the lactone remains intact[3].
Mobile Phase B: 100% Acetonitrile (LC-MS grade).
Gradient Elution: Start at 95% B, holding for 2 minutes to retain the polar GDL-d2. Ramp down to 40% B over 15 minutes to elute the analytes.
Sample Preparation: Ensure the sample is diluted in at least 75% acetonitrile prior to injection. Injecting highly aqueous samples onto a HILIC column will cause severe peak broadening due to the solvent effect.
Self-Validating System: Inject a mixed standard of unlabeled GDL and gluconic acid. The protocol is validated when the chromatographic resolution (
Rs
) between the two peaks is
≥1.5
, confirming that in-source fragmentation of the acid will no longer artificially inflate the lactone peak.
Data Presentation: LC-MS Modality Comparison
Parameter
Reversed-Phase (C18)
HILIC (ZIC-pHILIC)
Mechanistic Rationale
Retention Time (
Rt
)
< 1.5 min (Void volume)
> 5.0 min
GDL-d2 is highly polar; HILIC provides orthogonal retention via hydrogen bonding.
Peak Resolution (
Rs
)
< 0.5 (Co-elution)
> 1.5 (Baseline resolved)
Separates GDL-d2 from gluconic acid, preventing in-source fragmentation overlap.
Mobile Phase pH
Acidic (pH 2-3)
Alkaline (pH 9.2)
Alkaline pH ionizes gluconic acid, increasing its retention shift away from the lactone.
Matrix Effect
Severe Ion Suppression
Minimal
Retaining the analyte past the solvent front avoids early-eluting salts and lipids.
FAQ 3: Even with HILIC, my GDL-d2 signal is contaminated by the natural M+2 isotope of unlabeled GDL. How do I correct this?
Expertise & Causality:
When the mass shift between the labeled and unlabeled compound is small (+2 Da for deuterium), the natural isotopic cluster of the highly abundant unlabeled GDL artificially inflates the GDL-d2 peak area, causing a severe upward quantitative bias[4]. Resolving this requires either separating the mass defects physically or subtracting the overlap mathematically.
High-Resolution Mass Spectrometry (HRMS): If available, utilize an Orbitrap or Q-TOF instrument with a resolving power of at least 60,000 (at m/z 200). This allows you to physically distinguish the exact mass of the deuterium label from a
13C2
or
18O
natural isotope[2].
Matrix-Based Correction Algorithm: If utilizing a nominal mass instrument (e.g., Triple Quadrupole), you must apply a deconvolution algorithm[5].
Acquire the full isotopic distribution of a pure, unlabeled GDL standard to determine the exact M+2/M intensity ratio.
Set up a system of linear equations where the observed signal at the GDL-d2 mass equals the true GDL-d2 signal plus the (Unlabeled GDL signal × M+2 theoretical abundance).
Data Processing: Use deisotoping software to mathematically subtract the overlapping natural isotopic cluster from the deuterated signal[4].
Self-Validating System: Inject a purely unlabeled GDL standard at the Upper Limit of Quantification (ULOQ). Apply your deconvolution algorithm. The system is validated if the calculated concentration of GDL-d2 in this unlabeled sample is
≤20%
of your Lower Limit of Quantification (LLOQ), proving the M+2 overlap has been successfully mathematically subtracted.
Decision Logic & Workflow Visualization
Workflow for resolving chromatographic and isotopic overlap in GDL-d2 MS analysis.
References
Automatic Deconvolution of Isotope-Resolved Mass Spectra Using Variable Selection and Quantized Peptide Mass Distribution. Analytical Chemistry - ACS Publications. 5
Reducing background noise in D-(+)-Glucono-1,5-lactone-d2 NMR spectra
Technical Support Center: Troubleshooting Background Noise in D-(+)-Glucono-1,5-lactone- d2 NMR Spectra Welcome to the Advanced Diagnostics Support Center for carbohydrate NMR spectroscopy. Analyzing deuterated D-(+)-Gl...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Background Noise in D-(+)-Glucono-1,5-lactone-
d2
NMR Spectra
Welcome to the Advanced Diagnostics Support Center for carbohydrate NMR spectroscopy. Analyzing deuterated D-(+)-Glucono-1,5-lactone (GDL) presents unique analytical challenges. What researchers often interpret as instrumental "background noise" or "baseline distortion" is frequently a complex combination of chemical exchange phenomena, solvent suppression artifacts, and
t1
noise.
This guide provides mechanistic explanations and field-proven, self-validating protocols to help you isolate and eliminate these artifacts.
Part 1: Diagnostic Q&A and Troubleshooting
Q1: Why does my GDL spectrum exhibit a rolling baseline and broad, unassignable "noise" peaks in
D2O
?Mechanistic Causality: GDL is the cyclic 1,5-intramolecular ester of D-gluconic acid. In aqueous media like
D2O
, it is not a static molecule; it undergoes spontaneous autohydrolysis to D-gluconic acid, which subsequently establishes an equilibrium with D-glucono-1,4-lactone[1]. At room temperature, this dynamic exchange occurs on a timescale that causes severe NMR line broadening and shifting chemical shifts (e.g., the C1 carbon shifts from 173.8 ppm to 175.9 ppm as it converts)[2]. This continuous structural flux during the acquisition mimics a rolling baseline and generates broad "noise" peaks.
Solution: To suppress this chemical "noise," you must arrest the kinetics. Lower the sample temperature to 4°C immediately upon dissolution and utilize rapid acquisition techniques. Alternatively, if studying the pure lactone form is strictly required, switch to a non-nucleophilic aprotic solvent like DMSO-
d6
.
Q2: How do I eliminate
t1
noise (vertical streaks) in my 2D COSY/HSQC spectra of GDL?Mechanistic Causality:t1
noise appears as spurious streaks along the indirect (
t1
) dimension. It is caused by unwanted amplitude modulation of the directly observed signals due to long-term spectrometer instabilities (e.g., temperature fluctuations, gas flow inconsistencies) over the course of a lengthy 2D acquisition[3].
Solution: Implement the minimum-scan co-addition method. Instead of acquiring a single long 2D dataset with 64 scans per increment, split the acquisition into eight separate 8-scan datasets. Co-adding these shorter, independent acquisitions significantly reduces the relative
t1
noise because each minimal-scan block is less susceptible to long-term drift[3].
Q3: For solid-state or low-concentration GDL samples, how can I remove the broad background noise originating from the probe?Mechanistic Causality: NMR probes contain protonated materials (e.g., stators, rotors, adhesives) that generate a broad background signal. This can easily overwhelm the sharp signals of a dilute or solid-state GDL sample.
Solution: Utilize the EASY (Elimination of Artifacts in NMR Spectroscopy) pulse sequence. This sequence acquires two Free Induction Decays (FIDs) back-to-back without a relaxation delay. The first FID contains both the sample and the probe background. Because the solid background has a very short
T1
relaxation time compared to the sample, the second FID (acquired immediately after) contains only the background signal. Subtracting the two FIDs yields a clean, noise-free sample spectrum[4].
Part 2: Quantitative Data Summary
To effectively time your NMR acquisitions and differentiate true noise from chemical exchange, you must understand the thermodynamic and kinetic parameters governing GDL.
Parameter
Value
Conditions
Impact on NMR Spectrum
Hydrolysis Rate Constant (
k
)
1.73×10−4 s−1
20°C, pH 2.4
Causes time-dependent peak shifting and baseline distortion during standard acquisitions[5].
Equilibrium Composition
55–66% D-gluconic acid
Aqueous media (
D2O
)
Generates overlapping multiplets from acid and
γ
-lactone forms, mimicking spectral noise[1].
t1
Noise Reduction
Significant S/N increase
Minimum-scan co-addition
Eliminates vertical streaks in 2D spectra caused by long-term spectrometer instability[3].
Part 3: Self-Validating Experimental Protocols
Protocol 1: Preparation and Rapid Acquisition of GDL in
D2O
Objective: Kinetically trap the 1,5-lactone form to prevent hydrolysis-induced line broadening.
Chill Solvents: Pre-chill
D2O
to 4°C to kinetically suppress the autohydrolysis of the lactone ring.
Dissolution: Dissolve 10 mg of D-(+)-Glucono-1,5-lactone-
d2
in 0.6 mL of the chilled
D2O
directly in the NMR tube.
Rapid Tuning: Insert the sample into a pre-cooled (4°C) NMR probe. Use a previously saved shim file for
D2O
to minimize tuning and shimming time to under 2 minutes.
Acquisition: Acquire a 1D
1
H spectrum using a minimal number of scans (e.g., 8 scans).
Self-Validation Check: Integrate the anomeric/C2 proton of the lactone versus the corresponding proton of D-gluconic acid. If the ratio is >95:5, the kinetic arrest was successful. If <90:10, the sample was exposed to moisture prior to dissolution or the probe temperature was too high.
Protocol 2:
t1
Noise Suppression via Minimum-Scan Co-Addition[3]
Objective: Eliminate indirect-dimension artifacts in 2D NMR.
Determine Phase Cycle: Identify the minimum number of scans required to complete the phase cycle for your chosen 2D sequence (e.g., 8 scans for a standard NOESY or COSY).
Configure Loop: Instead of setting ns = 64, set ns = 8 and program the spectrometer to loop the entire 2D acquisition 8 separate times, saving each as an independent dataset.
Co-Addition: Post-acquisition, use your NMR processing software to co-add the 8 datasets in the time domain (FID) before Fourier transformation.
Self-Validation Check: Subtract dataset 1 from dataset 2. The resulting difference spectrum should contain only random thermal noise. If structured peaks or streaks remain, the
t1
noise is originating from short-term pulse phase errors rather than long-term drift.
Protocol 3: EASY Pulse Sequence for Probe Background Suppression[4]
Objective: Remove broad baseline signals originating from the NMR probe hardware.
Sequence Setup: Load the EASY pulse sequence. Set the flip angle to 90°.
Parameterization: Configure the sequence to acquire FID 1 (Sample + Background) and FID 2 (Background only) with zero relaxation delay between them.
Subtraction: The spectrometer will automatically subtract FID 2 from FID 1.
Self-Validation Check: Run the EASY sequence on an empty NMR rotor/tube. The resulting subtracted spectrum must yield a perfectly flat baseline. Any residual broad signals indicate that the background material has a longer
T1
relaxation time than anticipated, requiring a slight adjustment to the flip angle.
Part 4: Workflow Visualization
Workflow for mitigating chemical exchange and instrumental noise in D-(+)-Glucono-1,5-lactone NMR.
Part 5: References
1.[4] EASY Background Suppression in Solid-State NMR | Applications Notes. JEOL Ltd. 4
2.[3] A Simple Method for NMR t1 Noise Suppression. PMC - NIH.3
3.[2] Catalyzed d-Glucose Oxidation Products Using 2D NMR. ORCA - Cardiff University. 2
4.[1] GLUCONO-δ-LACTONE. FAO (Food and Agriculture Organization). 1
5.[5] The acidity and self-catalyzed lactonization of L-gulonic acid: Thermodynamic, kinetic and computational study. ResearchGate. 5
D-(+)-Glucono-1,5-lactone-d2 vs. Alternative Deuterated Lactones for Metabolic Tracing: A Comprehensive Guide
The Mechanistic Rationale for Deuterated Lactones in Fluxomics As metabolic flux analysis (MFA) evolves, isolating specific subcellular pathways remains a formidable challenge. Traditional tracers, such as deuterated or...
Author: BenchChem Technical Support Team. Date: April 2026
The Mechanistic Rationale for Deuterated Lactones in Fluxomics
As metabolic flux analysis (MFA) evolves, isolating specific subcellular pathways remains a formidable challenge. Traditional tracers, such as deuterated or 13C-labeled glucose, are promiscuous; they distribute isotopes across glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle[1]. This isotopic dilution requires complex computational deconvolution to estimate pathway-specific fluxes.
To circumvent this, researchers are increasingly turning to deuterated lactones. Because lactones are intermediate metabolites in highly specific biosynthetic or oxidative pathways, they act as "molecular bypasses." D-(+)-Glucono-1,5-lactone-d2 has emerged as a premier tracer for isolating the oxidative Pentose Phosphate Pathway (oxPPP) and directly measuring NADPH production capacity[2].
Why D-(+)-Glucono-1,5-lactone-d2?
When D-(+)-Glucono-1,5-lactone-d2 is introduced to cell culture, it undergoes rapid spontaneous hydrolysis to gluconate-d2. It is then phosphorylated by gluconokinase directly into 6-phosphogluconate-d2, completely bypassing the highly regulated Glucose-6-Phosphate Dehydrogenase (G6PD) step[2]. As 6-phosphogluconate dehydrogenase (6PGD) converts this intermediate to Ribulose-5-Phosphate, the deuterium label is transferred to NADP+, creating deuterated NADPH. This provides an unambiguous, direct readout of 6PGD flux and cellular redox capacity, which is critical in cancer metabolism, antibiotic resistance, and oxidative stress studies[3].
Metabolic bypass mechanism of D-(+)-Glucono-1,5-lactone-d2 isolating 6PGD flux and NADPH synthesis.
Comparative Analysis: Gluconolactone vs. Other Deuterated Tracers
Selecting the correct tracer dictates the signal-to-noise ratio of your mass spectrometry data. Below is an objective comparison of D-(+)-Glucono-1,5-lactone-d2 against other common deuterated lactones and glucose tracers used in MFA[4].
Table 1: Performance and Specificity Comparison
Tracer
Target Pathway
Entry Point
Primary Metabolic Readout
Confounding Factors
D-(+)-Glucono-1,5-lactone-d2
Oxidative PPP
6-Phosphogluconate
6PGD flux, NADPH production, Nucleotide synthesis
Requires endogenous gluconokinase expression
Mevalonolactone-d4
Mevalonate Pathway
Mevalonate
Cholesterol, Squalene, and Isoprenoid synthesis
Bypasses HMG-CoA reductase (statin target)
D-Ribonolactone-d4
Non-Oxidative PPP
Ribonate / Ribose
RNA/DNA ribose backbone synthesis
Poor cellular permeability compared to gluconolactone
[3-2H]Glucose
Central Carbon Metabolism
Glucose-6-Phosphate
Global NADPH synthesis, Glycolysis vs. PPP split
High isotopic dilution; requires complex MFA modeling
Key Takeaway: While [3-2H]Glucose is excellent for global network analysis, it introduces significant isotopic dilution. If your hypothesis centers on the oxidative PPP's response to oxidative stress or targeted 6PGD inhibition, D-(+)-Glucono-1,5-lactone-d2 provides superior target isolation. Conversely, Mevalonolactone-d4 is the absolute standard for lipidomics and sterol tracing.
Self-Validating Experimental Protocol for LC-MS/MS Tracing
To ensure data integrity, the following protocol incorporates a self-validating feedback loop. The causality behind each step is designed to prevent isotopic scrambling and accurately capture the transient deuterium label on NADPH.
Experimental workflow for D-(+)-Glucono-1,5-lactone-d2 metabolic tracing and LC-MS/MS analysis.
Step-by-Step Methodology
Step 1: Steady-State Cell Culture Setup
Action: Culture cells in standard media until 70-80% confluence. Replace with fresh, unlabeled media 2 hours prior to the experiment.
Causality: Establishing a metabolic steady state ensures that the introduction of the tracer measures true flux, rather than a transient response to nutrient replenishment.
Step 2: Tracer Pulse
Action: Spike D-(+)-Glucono-1,5-lactone-d2 directly into the media to a final concentration of 1-2 mM. Incubate for a short time-course (e.g., 5, 15, 30, and 60 minutes).
Causality: Gluconolactone is rapidly transported and hydrolyzed[2]. Short time points are critical because deuterium on NADPH can rapidly exchange with solvent water or be consumed in downstream lipogenesis.
Step 3: Rapid Cold Quenching
Action: Aspirate media, wash once with ice-cold PBS, and immediately add -80°C 80% Methanol/20% Water.
Causality: Metabolism operates on a sub-second timescale. -80°C methanol instantly denatures enzymes, preventing post-lysis isotopic scrambling and preserving the labile NADPH pool.
Step 4: LC-MS/MS Analysis (MRM Mode)
Action: Analyze the polar extract using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to a triple quadrupole mass spectrometer. Monitor the M+0, M+1, and M+2 isotopologues of 6-phosphogluconate, Ribulose-5-Phosphate, and NADPH.
Step 5: The Validation Checkpoint (Trustworthiness Pillar)
Action: Before analyzing downstream flux, calculate the isotopic enrichment of the direct intermediate, 6-phosphogluconate.
Causality: If the M+2 fraction of 6-phosphogluconate is <20% at 30 minutes, the system is invalid. This indicates poor tracer uptake or insufficient endogenous gluconokinase activity. You must either increase tracer concentration or verify the cell line's gluconokinase expression profile before trusting the downstream NADPH data.
Table 2: Expected Quantitative Isotopic Enrichment (60 Min Pulse)
Representative data for a highly active oxPPP cell line (e.g., A549 lung carcinoma).
Metabolite
Unlabeled (M+0)
M+1 Enrichment
M+2 Enrichment
Biological Interpretation
6-Phosphogluconate
35%
5%
60%
Confirms successful tracer entry and gluconokinase activity.
Ribulose-5-Phosphate
55%
40%
5%
M+1 indicates successful decarboxylation by 6PGD (loss of one deuterium).
NADPH
70%
28%
2%
M+1 confirms direct hydride transfer from the tracer to the NADP+ pool.
Conclusion
While global tracers like deuterated glucose remain foundational for whole-network mapping, targeted deuterated lactones provide unparalleled precision for specific pathway nodes. D-(+)-Glucono-1,5-lactone-d2 acts as a highly specialized molecular probe, isolating the oxidative pentose phosphate pathway and yielding definitive, low-noise data on cellular redox capacity[3]. By integrating this tracer with rigorous, self-validating quenching and LC-MS/MS protocols, researchers can confidently map the metabolic vulnerabilities of oxidative stress and cancer proliferation.
Kinetic comparison of D-(+)-Glucono-1,5-lactone-d2 and non-deuterated D-(+)-Glucono-1,5-lactone
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Kinetic Isotope Effects (KIE), Transition-State Analysis, and Metabolic Tracing In the realm of metabolic flux analysis and t...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Focus: Kinetic Isotope Effects (KIE), Transition-State Analysis, and Metabolic Tracing
In the realm of metabolic flux analysis and transition-state enzymatic profiling, the choice between a native substrate and its stable-isotope-labeled analog is dictated by a delicate balance: achieving high analytical visibility without compromising kinetic fidelity. This guide provides an in-depth kinetic comparison between native D-(+)-Glucono-1,5-lactone (GDL) and its deuterated analog, D-(+)-Glucono-1,5-lactone-d2 (specifically focusing on the widely utilized 6,6-d2 isotopologue).
By dissecting the causality behind the Kinetic Isotope Effect (KIE) and establishing self-validating experimental workflows, this guide empowers researchers to confidently deploy these molecules in complex biochemical assays.
Mechanistic Causality: The Role of Deuteration
To understand the kinetic behavior of GDL versus GDL-d2, we must analyze the reaction coordinate of lactone hydrolysis and the structural placement of the deuterium labels.
GDL spontaneously hydrolyzes in aqueous environments to form gluconic acid. The rate-limiting step of this ring-opening involves the nucleophilic attack of water on the C1 carbonyl carbon, leading to the cleavage of the C1–O5 bond via an oxocarbenium-like transition state .
When utilizing GDL-6,6-d2 , the deuterium atoms are located at the C6 hydroxymethyl group. Because these C–D bonds are neither broken nor formed during the C1–O5 hydrolysis, there is no primary kinetic isotope effect (1° KIE) . Furthermore, because the C6 position is structurally remote from the C1 reaction center, the perturbation of the electronic environment at the transition state is infinitesimally small. This results in a remote secondary kinetic isotope effect (2° KIE) that approaches unity (
kH/kD≈1.00−1.01
) .
The Causality Insight: The structural remoteness of the deuterium label is exactly what makes GDL-d2 an impeccable tracer. It shifts the mass and NMR chemical shifts sufficiently to prevent signal overlap with endogenous metabolites, yet it behaves kinetically identical to the unlabeled GDL, ensuring that metabolic flux rates and enzymatic inhibition constants remain unperturbed.
Caption: Hydrolysis pathway of D-(+)-Glucono-1,5-lactone via an oxocarbenium-like transition state.
Quantitative Data Presentation
The table below summarizes the kinetic and thermodynamic parameters comparing the unlabeled and deuterated lactones. Note that while the solute isotope effect (GDL vs. GDL-d2) is negligible, the solvent isotope effect (hydrolysis in H₂O vs. D₂O) is significant due to the proton inventory of the transition state .
To ensure scientific integrity, every kinetic assay must contain an internal validation mechanism. Below are two rigorously designed protocols for evaluating these compounds.
Protocol A: Real-Time
1
H-NMR Kinetic Assay for Lactone Hydrolysis
This protocol measures the spontaneous ring-opening of the lactone. It relies on a mass-balance check as its self-validating system: the sum of the integrals for the lactone and the open-chain gluconic acid must remain exactly 100% throughout the time-course. Any deviation indicates parallel side reactions (e.g., epimerization), immediately flagging the run as invalid.
Step-by-Step Methodology:
Buffer Preparation: Prepare a 100 mM phosphate buffer at pH 7.4. (Note: If studying solvent isotope effects, prepare an equivalent pD 7.4 buffer in D₂O).
Baseline Calibration: Insert the NMR tube containing 500
μ
L of the buffer into the spectrometer. Lock, shim, and acquire a baseline spectrum to ensure no background interference in the 3.5–4.5 ppm region.
Substrate Injection (t = 0): Rapidly inject 50
μ
L of a concentrated GDL or GDL-d2 stock solution (yielding a final concentration of 10 mM) directly into the NMR tube. Invert twice to mix.
Data Acquisition: Initiate a pseudo-2D NMR kinetic run, acquiring a 1D
1
H spectrum every 30 seconds for 60 minutes.
Self-Validation (Mass Balance): Integrate the anomeric proton signal of the lactone and the corresponding C2 proton of the emerging gluconic acid. Verify that
[Lactone]t+[Acid]t=[Lactone]0
at all time points
t
.
Kinetic Extraction: Fit the decay curve of the lactone integral to a first-order exponential decay model to extract
kobs
.
Caption: Self-validating workflow for real-time NMR kinetic analysis of lactone ring-opening.
GDL is a potent noncompetitive inhibitor of glycogen synthetase because it mimics the oxocarbenium ion intermediate . This protocol compares the binding affinity (
Ki
) of unlabeled vs. d2-labeled GDL.
Step-by-Step Methodology:
Pre-incubation: In a 96-well plate, combine 100 mM HEPES buffer (pH 7.5), 6.0 mM glucose-6-phosphate, 2.0 mg/mL glycogen, and 0.01 units of glycogen synthetase.
Inhibitor Titration: Add varying concentrations (0 to 200
μ
M) of either GDL or GDL-d2 to separate wells.
Reaction Initiation: Add UDP-Glucose (varying from 0.3 to 3.0 mM) to initiate the reaction.
Quenching & Detection: After 15 minutes, quench the reaction with 0.1 M HCl. Quantify the formation of UDP using High-Performance Liquid Chromatography (HPLC) with an anion exchange column.
Self-Validation (Isotope Exchange Check): Run a parallel control using [1-
2
H]UDP-Glc in the absence of glycogen to verify that no positional isotope exchange occurs, confirming that the enzyme forms a rigid tight ion pair, thereby validating the assumed reaction mechanism .
Data Analysis: Construct Dixon plots (1/V vs. [Inhibitor]) to calculate the inhibition constants (
Kis
and
Kii
).
Conclusion
The kinetic comparison between D-(+)-Glucono-1,5-lactone and its d2-isotopologue demonstrates that strategic deuteration at structurally remote sites preserves the molecule's native kinetic and thermodynamic properties. With a solute KIE of approximately 1.01, GDL-d2 serves as a flawless surrogate for its unlabeled counterpart in complex mass spectrometry and NMR-based metabolic flux analyses. By adhering to the self-validating protocols outlined above, researchers can ensure absolute data integrity in their transition-state and kinetic investigations.
References
Title: Hydrolysis of D-glucono-δ-lactone. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization.
Source: Journal of the American Chemical Society, 95(1), 113-119 (1973).
URL: [Link]
Title: Observation of glucose-6-phosphate anomeric exchange in real-time using dDNP hyperpolarised NMR.
Source: Chemical Communications, 56(96), 15153-15156 (National Institutes of Health / PMC) (2020).
URL: [Link]
Title: The mechanism of glycogen synthetase as determined by deuterium isotope effects and positional isotope exchange experiments.
Source: Journal of Biological Chemistry, 263(21), 10151-10154 (1988).
URL: [Link]
Validation
Comparative Analysis of Enzyme Binding Affinity: D-(+)-Glucono-1,5-lactone-d2 vs. Native Substrate
A Guide for Researchers in Enzyme Kinetics and Drug Development Introduction: The Significance of Isotopic Substitution in Mechanistic Enzymology D-(+)-Glucono-1,5-lactone is a pivotal molecule in biochemistry, acting as...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers in Enzyme Kinetics and Drug Development
Introduction: The Significance of Isotopic Substitution in Mechanistic Enzymology
D-(+)-Glucono-1,5-lactone is a pivotal molecule in biochemistry, acting as the immediate product of glucose oxidation by glucose oxidase and a potent inhibitor of various glycosidases, most notably β-glucosidases.[1][2][3] Its structural similarity to the oxocarbenium ion-like transition state of glycoside hydrolysis makes it an invaluable tool for studying enzyme mechanisms.[4] A subtle yet powerful technique to further probe these mechanisms is the use of isotopically labeled molecules, such as D-(+)-Glucono-1,5-lactone-d2 (deuterated D-(+)-Glucono-1,5-lactone).
The substitution of hydrogen with its heavier, stable isotope, deuterium, introduces no change in molecular structure or charge but does alter the mass and the vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[5] This difference can manifest as a Kinetic Isotope Effect (KIE), where the rate of a reaction involving the breaking of this bond is altered.[6] While KIE is most pronounced in reactions involving bond cleavage, deuterium substitution can also influence non-covalent interactions that govern substrate binding, a phenomenon known as a non-covalent or binding isotope effect.[7] These effects arise from subtle changes in molecular properties like polarizability and the length of the C-D bond versus the C-H bond, which can impact van der Waals interactions and hydrogen bonding within an enzyme's active site.[7]
This guide provides a comprehensive framework for comparing the binding affinity of enzymes to D-(+)-Glucono-1,5-lactone-d2 versus its native, protiated counterpart. While direct, published comparative binding data for a specific enzyme is scarce, we will establish the theoretical foundation, detail rigorous experimental protocols for generating this data, and discuss the interpretation of potential outcomes. Our focus will be on β-glucosidase, an enzyme for which D-(+)-Glucono-1,5-lactone is a well-characterized competitive inhibitor.[2]
Theoretical Framework: Understanding the Isotope Effect on Binding
The primary rationale for using deuterated compounds in enzymology is to probe the rate-determining step of a reaction. If breaking a C-H bond is the slowest step, substituting H with D will typically slow the reaction down, resulting in a "normal" primary KIE (kH/kD > 1).[5][8]
However, even without a chemical reaction, the binding event itself can be influenced by deuteration. This binding isotope effect is generally much smaller than a primary KIE but can be measured with high-precision techniques. The physical basis for this effect can be attributed to:
Van der Waals Interactions: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to marginally weaker van der Waals contacts within a tightly packed enzyme active site.[7]
Hydrogen Bonding: If a C-H group acts as a weak hydrogen bond donor to an acceptor in the enzyme's active site, the substitution with a C-D group can alter the strength of this interaction.
Measuring these subtle differences in binding affinity provides high-resolution insights into the precise nature of the enzyme-ligand interactions and the energetic contributions of specific C-H groups to the overall binding energy.
Key Enzyme System: β-Glucosidase
β-Glucosidases (EC 3.2.1.21) are enzymes that catalyze the hydrolysis of β-glucosidic bonds in disaccharides and other glycosides. Their activity is crucial in processes like cellulose degradation and the activation of plant defense compounds. D-glucono-1,5-lactone is a powerful competitive inhibitor for these enzymes because its half-chair conformation closely mimics the transition state of the glycosyl cation intermediate formed during catalysis.[2][4] This makes β-glucosidase an ideal model system for a comparative binding study.
Experimental Design: A Protocol for Comparative Affinity Measurement
This section outlines a detailed, self-validating workflow to determine and compare the binding affinity of β-glucosidase for native D-(+)-Glucono-1,5-lactone and its deuterated analog.
Objective
To quantitatively determine the inhibition constant (K_i_) and the dissociation constant (K_d_) of β-glucosidase for D-(+)-Glucono-1,5-lactone and D-(+)-Glucono-1,5-lactone-d2.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for comparative binding affinity studies.
Method 1: Enzyme Inhibition Assay (Determination of K_i_)
This method measures how the inhibitor affects the rate of the enzymatic reaction.
Reaction Setup: Prepare a series of reactions in a 96-well microplate.[9] Each well will contain a fixed concentration of β-glucosidase and varying concentrations of the chromogenic substrate, p-nitrophenyl-β-D-glucopyranoside (pNPG), in an appropriate buffer (e.g., 50 mM sodium phosphate, pH 7.0).
Inhibitor Addition: Create parallel sets of experiments. One set will contain varying concentrations of native D-(+)-Glucono-1,5-lactone (e.g., 0-10 mM), and the other set will contain identical concentrations of D-(+)-Glucono-1,5-lactone-d2.[2] A control set with no inhibitor is essential.
Initiation and Monitoring: Initiate the reaction by adding the enzyme. Monitor the rate of p-nitrophenol production by measuring the increase in absorbance at 405 nm over time using a microplate reader.[9] Ensure all measurements are taken in the initial velocity phase of the reaction.
Data Analysis: Plot the reciprocal of the reaction velocity (1/v) versus the inhibitor concentration ([I]) for each substrate concentration (a Dixon plot).[10] The K_i_ value can be determined from the intersection point of the lines. This analysis will reveal if there is a statistically significant difference between the K_i_ of the native and deuterated lactone.
Method 2: Isothermal Titration Calorimetry (ITC) (Direct Determination of K_d_)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (K_d_, enthalpy ΔH, and stoichiometry n).[11]
Sample Preparation: Prepare solutions of purified β-glucosidase in a suitable buffer (e.g., phosphate or HEPES). Prepare separate stock solutions of native and deuterated lactone in the identical buffer. Thoroughly degas all solutions.
ITC Experiment: Load the enzyme solution into the sample cell of the calorimeter. Load the lactone solution (either native or deuterated) into the injection syringe.
Titration: Perform a series of small, sequential injections of the lactone into the enzyme solution while monitoring the heat change after each injection. A reference cell contains buffer only to correct for heat of dilution.[11]
Data Analysis: The raw data (power vs. time) is integrated to yield the heat change per injection. Plotting this heat change against the molar ratio of lactone to enzyme generates a binding isotherm. This sigmoidal curve is then fitted to a binding model to directly calculate the K_d_, ΔH, and stoichiometry.[11] Running identical experiments for both the native and deuterated lactone allows for a direct and highly accurate comparison of their binding thermodynamics.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format for direct comparison.
Table 1: Hypothetical Comparative Binding Data for β-Glucosidase
Ligand
Method
Affinity Constant
Thermodynamic Parameters
D-(+)-Glucono-1,5-lactone
Inhibition Assay
K_i_ = X ± SD (µM)
-
(Native)
ITC
K_d_ = Y ± SD (µM)
ΔH = -A kcal/mol; TΔS = B kcal/mol
D-(+)-Glucono-1,5-lactone-d2
Inhibition Assay
K_i_ = X' ± SD (µM)
-
(Deuterated)
ITC
K_d_ = Y' ± SD (µM)
ΔH = -A' kcal/mol; TΔS = B' kcal/mol
Interpreting the Outcomes:
Scenario 1: K_d_ (native) ≈ K_d_ (deuterated): This would be the most common expectation. It indicates that the specific C-H bonds that were deuterated do not significantly contribute to the binding energy through non-covalent interactions. The binding is likely dominated by other forces, such as hydrogen bonding from the hydroxyl groups or electrostatic interactions.
Scenario 2: K_d_ (native) < K_d_ (deuterated): This result, if statistically significant, would indicate a measurable, normal binding isotope effect. It suggests that the native C-H bonds are involved in favorable interactions (e.g., van der Waals or weak C-H···O hydrogen bonds) that are slightly weakened upon deuteration, leading to a modest decrease in binding affinity (a higher K_d_).[7]
Scenario 3: K_d_ (native) > K_d_ (deuterated): An "inverse" binding isotope effect is less common but possible. It could imply that deuteration relieves an unfavorable steric interaction or alters the conformational entropy in a way that favors binding.
Caption: Competitive inhibition of an enzyme by a substrate analog.
Conclusion
The comparative analysis of enzyme binding to deuterated versus native ligands is a sophisticated approach that moves beyond standard kinetic assays. It allows for a nuanced investigation of the subtle, non-covalent forces that fine-tune molecular recognition in biological systems. While the effects may be small, their precise measurement with techniques like ITC provides invaluable data for computational modeling, understanding enzyme mechanisms at a quantum level, and guiding the rational design of highly specific and potent enzyme inhibitors in drug development. This guide provides the necessary theoretical and practical framework for researchers to confidently undertake such investigations.
References
Wong, C. M., et al. (2020). Enzyme production of d-gluconic acid and glucose oxidase: successful tales of cascade reactions. Catalysis Science & Technology. [Link]
ResearchGate. (n.d.). The inhibitory effect of d-glucono-1,5-lactone on β-glucosidases. ResearchGate. [Link]
Papageorgiou, A. C., et al. (1991). The binding of d-gluconohydroximo-1,5-lactone to glycogen phosphorylase. Kinetic, ultracentrifugation and crystallographic studies. Biochemical Journal. [Link]
ANSTO. (2022). Studying enzyme mechanisms using deuterated substrates. ANSTO. [Link]
ResearchGate. (n.d.). Calibration curve of the product (D D-glucono-1,5-lactone) of the reaction catalyzed by glucose oxidase. ResearchGate. [Link]
Cullen, D., et al. (2005). Cloning and Characterization of Gluconolactone Oxidase of Penicillium cyaneo-fulvum ATCC 10431 and Evaluation of Its Use for Production of d-Erythorbic Acid in Recombinant Pichia pastoris. Applied and Environmental Microbiology. [Link]
Said, A., et al. (2022). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules. [Link]
Danis, C., et al. (2019). Structural comparison of protiated, H/D-exchanged and deuterated human carbonic anhydrase IX. Acta Crystallographica Section F. [Link]
Danby, C. J., & Withers, S. G. (2004). Physical and Kinetic Properties of the Family 3 beta-Glucosidase from Aspergillus niger Which Is Important for Cellulose Breakdown. The Protein Journal. [Link]
Long, C. P., & Antoniewicz, M. R. (2019). Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination. Metabolic Engineering. [Link]
Raux, E., et al. (2017). Discovery of an L-Fucono-1,5-Lactonase from cog3618 of the Amidohydrolase Superfamily. Biochemistry. [Link]
Hanzlik, R. P. (2009). Deuterium isotope effects on noncovalent interactions between molecules. ResearchGate. [Link]
Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLoS ONE. [Link]
Yasuda, M., et al. (2023). Discovery and characterization of an FAD-dependent glucose 6-dehydrogenase. Journal of Biological Chemistry. [Link]
Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]
Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-.delta.-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization. Journal of the American Chemical Society. [Link]
Shallenberger, R. S., & Acree, T. E. (1969). Tastes, structure and solution properties of D-glucono-1,5-lactone. Journal of Food Science. [Link]
Cheung, C. Y. M., et al. (2019). Limitations of Deuterium-Labelled Substrates for Quantifying NADPH Metabolism in Heterotrophic Arabidopsis Cell Cultures. Metabolites. [Link]
Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis and a Systematical Error in Weakly Buffered Solutions. Acta Chemica Scandinavica. [Link]
While the non-deuterated parent compound, Glucono delta-lactone (GDL), is generally recognized as safe (GRAS) and widely used as a food additive[1], the deuterated analog requires strict laboratory waste management proto...
Author: BenchChem Technical Support Team. Date: April 2026
While the non-deuterated parent compound, Glucono delta-lactone (GDL), is generally recognized as safe (GRAS) and widely used as a food additive[1], the deuterated analog requires strict laboratory waste management protocols. Deuterated compounds must be treated as hazardous chemical waste to prevent interference with sensitive analytical equipment (such as NMR and mass spectrometers) and to comply with environmental tracking standards[2].
Here is the comprehensive, self-validating operational guide for the safe handling and disposal of D-(+)-Glucono-1,5-lactone-d2.
I. Physicochemical Causality & Safety Profile
To dispose of a chemical safely, you must first understand how it behaves in its environment. D-(+)-Glucono-1,5-lactone-d2 is a cyclic ester of deuterated D-gluconic acid. Its most critical behavioral trait for disposal purposes is its aqueous hydrolysis .
When dissolved in water or deuterium oxide (
D2O
), the lactone ring slowly opens to form deuterated gluconic acid[1]. This is an equilibrium reaction accelerated by heat and high pH. Consequently, an initially neutral aqueous waste solution will become increasingly acidic over time. Disposing of this unneutralized acidic waste into general aqueous streams can trigger dangerous reactions if mixed with incompatible chemicals (e.g., cyanides or sulfides).
Table 1: Physicochemical & Safety Data for D-(+)-Glucono-1,5-lactone-d2
Parameter
Value / Characteristic
Operational Implication for Disposal
Molecular Formula
C6H10O6
(Isotopically labeled)
Must be segregated to prevent isotopic contamination of standard waste.
Physical State
White crystalline powder
Risk of airborne dust during spill cleanup; requires anti-static tools[3].
Aqueous Behavior
Hydrolyzes to D-gluconic acid
Waste solutions will drop in pH (typically ~2.5 - 3.0) and require neutralization.
Solubility
Highly soluble in
H2O
/
D2O
Aqueous waste protocols are the most common disposal pathway.
GHS Classification
Not classified as hazardous
Primary risks are environmental non-compliance and analytical contamination[1].
II. Waste Segregation Workflow
The foundational rule of isotopic disposal is segregation . Different types of deuterated waste must be collected in separate, clearly labeled, and chemically compatible containers[2].
Decision tree for the segregation and disposal of D-(+)-Glucono-1,5-lactone-d2 laboratory waste.
III. Step-by-Step Disposal Methodologies
The following protocols are designed as self-validating systems. By completing the validation step at the end of each phase, you ensure the chemical is neutralized, contained, and compliant before it leaves your bench.
Applies to: Expired powder, contaminated weighing boats, and spill cleanup materials.
Containment and Recovery
Action: Use a non-sparking, anti-static scoop to transfer solid waste into a wide-mouth High-Density Polyethylene (HDPE) container[3].
Causality: While not highly flammable, fine organic powders can form combustible dust mixtures in the air. Anti-static tools prevent ignition. HDPE is chosen because it is impermeable to ambient moisture, preventing premature hydrolysis of the lactone inside the waste container.
Packaging and Labeling
Action: Seal the container tightly. Apply a hazardous waste label detailing: "Non-Hazardous Solid Waste - Deuterated Compound (D-(+)-Glucono-1,5-lactone-d2)".
Causality: Accurate labeling prevents the accidental incineration of benign solids with highly reactive chemicals, optimizing environmental health and safety (EHS) processing costs[2].
Validation Step
Check: Inspect the sealed container for residual dust on the exterior. Wipe down with a damp cloth to ensure zero external contamination before transferring to the Satellite Accumulation Area (SAA).
Applies to: NMR samples in
D2O
, metabolic tracing assay buffers.
pH Assessment
Action: Submerge a universal pH indicator strip into the aqueous waste solution.
Causality: Hydrolysis of the lactone ring generates D-gluconic acid, which drops the solution pH. Identifying the exact pH ensures you do not inadvertently mix acidic waste with incompatible basic waste streams in the SAA.
Neutralization
Action: If the pH is < 5.0, carefully add a dilute base (e.g., 1M NaOH) dropwise while stirring until the pH reaches 6.0 - 8.0. (Note: Only use standard NaOH if the isotopic purity of the waste stream is no longer required by your facility).
Causality: Neutralization prevents the corrosion of waste carboys and mitigates the risk of exothermic reactions upon mixing with other laboratory wastes.
Validation Step
Check: The pH strip must read between 6.0 and 8.0 for three consecutive minutes. Once stabilized, transfer the liquid to a dedicated "Aqueous Isotopic Waste" carboy.
Protocol C: Mixed Organic Waste
Applies to: Solutions mixed with organic NMR solvents (e.g., DMSO-d6, Methanol-d4,
CDCl3
).
Halogen Segregation
Action: Determine if the solvent matrix contains halogens (e.g., Chloroform-d,
CDCl3
).
Causality: Halogenated and non-halogenated organic wastes are processed differently during commercial incineration. Mixing them drastically increases disposal costs and can lead to the release of toxic dioxins if incinerated at incorrect temperatures[2].
Transfer and Documentation
Action: Pour the mixture into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated) using a dedicated funnel. Do not leave the funnel in the bottle mouth after use.
Causality: Leaving funnels in waste carboys promotes the evaporation of volatile deuterated organics, exposing lab personnel to unnecessary inhalation risks.
Validation Step
Check: Ensure the waste log accurately reflects the percentage of all constituents (e.g., "DMSO-d6 95%, D-(+)-Glucono-1,5-lactone-d2 5%"). A fully documented log is required for legal EHS pickup.
References
National Center for Biotechnology Information. "delta-Gluconolactone | C6H10O6 | CID 7027." PubChem Compound Summary. Available at: [Link]
A Senior Scientist's Guide to Personal Protective Equipment for Handling D-(+)-Glucono-1,5-lactone-d2
As researchers and drug development professionals, our work with specialized reagents like D-(+)-Glucono-1,5-lactone-d2 demands a commitment to safety that is as rigorous as our science. This guide provides essential, fi...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our work with specialized reagents like D-(+)-Glucono-1,5-lactone-d2 demands a commitment to safety that is as rigorous as our science. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). While the parent compound, D-(+)-Glucono-1,5-lactone, is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a proactive approach to safety is paramount.[1] Deuterated compounds are generally considered to have a safety profile similar to their non-deuterated counterparts; however, they must be handled with the same care as any other laboratory chemical.[2]
This document moves beyond a simple checklist, explaining the causality behind each PPE recommendation to build a self-validating system of laboratory safety.
Foundational Hazard Assessment
Understanding the potential hazards is the first step in mitigating risk. The primary risks associated with D-(+)-Glucono-1,5-lactone-d2 stem from its physical properties and potential routes of exposure.
Physical Form: The compound is a white, crystalline solid.[1] Handling this powder can generate airborne dust, which is the primary source of potential exposure.
Routes of Exposure: The main routes of occupational exposure are inhalation of the dust, direct contact with the skin and eyes, and accidental ingestion.[1]
Potential Health Effects: Although not classified as hazardous, direct contact with the dust may cause mild irritation to the skin, eyes, and respiratory tract.[3]
Combustibility: Like many fine organic powders, it may form a combustible dust-air mixture if dispersed in sufficient concentration.[4][5]
Chemical Reactivity: The compound is stable under normal conditions but is sensitive to moisture and should be stored in a tightly closed container in a dry place.[1][3][6] It is incompatible with strong oxidizing agents and strong bases.[3][5]
Core Protective Measures: Selecting the Right PPE
The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[7][8] Based on the properties of D-(+)-Glucono-1,5-lactone-d2, the following PPE is required to establish a primary barrier against exposure.
Eye and Face Protection
Direct contact of chemical dust with the eyes can cause mechanical irritation.
Minimum Requirement: At all times when handling the compound, wear safety glasses with side shields that conform to ANSI Z87.1 standards.[2]
Enhanced Protection: When weighing the powder or performing any operation that could generate significant dust, upgrade to chemical splash goggles.[1][4] Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates.
Skin and Body Protection
Preventing dermal contact is crucial for good chemical hygiene.
Laboratory Coat: A standard lab coat or gown should be worn to protect street clothes and prevent skin exposure from spills.[9]
Gloves: Wear chemically resistant gloves, such as nitrile, to prevent direct skin contact.[4][10] Although the compound has low acute toxicity, this practice is a cornerstone of safe laboratory operations. Always inspect gloves for tears or holes before use and remove them before leaving the laboratory area.
Respiratory Protection
Inhalation is a primary exposure route for powdered chemicals. The need for respiratory protection is determined by the scale of the work and the effectiveness of engineering controls.[9]
With Engineering Controls: When handling the compound inside a certified chemical fume hood, ducted biological safety cabinet, or a ventilated balance enclosure, respiratory protection is typically not required.[11] These controls are designed to contain dust at the source.
Without Engineering Controls: If user operations generate dust and adequate ventilation is not available, respiratory protection is necessary.[1] A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended to minimize the inhalation of airborne powder.[1][5]
Operational Protocols: PPE in Practice
The level of PPE required can be adjusted based on the specific laboratory procedure. The following table provides clear guidance for common scenarios.
Laboratory Task
Minimum Required PPE
Retrieving from Storage
Lab Coat, Safety Glasses, Gloves
Weighing/Aliquotting Powder
Lab Coat, Chemical Goggles, Gloves. Use a ventilated enclosure. If not available, add a dust mask/respirator.
Dissolving in Solvent
Lab Coat, Chemical Goggles, Gloves. Perform in a fume hood if the solvent is volatile.
General Reaction Handling
Lab Coat, Safety Glasses, Gloves
Step-by-Step Guide: Donning and Doffing PPE
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
Lab Coat: Put on the lab coat and fasten it completely.
Respirator/Mask (if required): Perform a seal check to ensure a proper fit.
Goggles/Safety Glasses: Position securely on your face.
Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
Gloves: Remove gloves first, turning them inside out as you pull them off to contain any contamination.
Lab Coat: Unfasten and remove the lab coat by folding it in on itself, avoiding contact with the exterior.
Goggles/Safety Glasses: Remove by handling the earpieces or strap.
Respirator/Mask (if required): Remove without touching the front of the respirator.
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Decision Workflow for Respiratory Protection
The following diagram illustrates the decision-making process for determining the need for respiratory protection when handling D-(+)-Glucono-1,5-lactone-d2.
Caption: Decision workflow for respiratory PPE selection.
Disposal of Contaminated PPE and Chemical Waste
All materials contaminated with D-(+)-Glucono-1,5-lactone-d2, including used gloves, weigh boats, and empty containers, must be treated as hazardous chemical waste.[2][12]
PPE Disposal: Contaminated disposable gloves and other single-use items should be placed in a designated, sealed waste container.
Chemical Disposal: The compound itself and any solutions containing it should be collected for chemical waste disposal. Never pour this chemical down the drain.[12]
Segregation: Collect waste in a clearly labeled, leak-proof, and chemically compatible container.[12][13] Store this container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.[12]
By integrating these expert-level safety protocols into your daily workflow, you can handle D-(+)-Glucono-1,5-lactone-d2 with confidence, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
Spectrum Chemical. (2019). Safety Data Sheet: GLUCONOLACTONE, USP. Link
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